Ethyl 2-(triphenylphosphoranylidene)propionate
描述
属性
IUPAC Name |
ethyl 2-(triphenyl-λ5-phosphanylidene)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23O2P/c1-3-25-23(24)19(2)26(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22/h4-18H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZENFXVDPUMQOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205818 | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5717-37-3 | |
| Record name | (Carbethoxyethylidene)triphenylphosphorane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5717-37-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005717373 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5717-37-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20205818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.742 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Ethyl 2-(triphenylphosphoranylidene)propionate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CN2HY6C9MT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ethyl 2-(triphenylphosphoranylidene)propionate synthesis from ethyl 2-bromopropanoate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent crucial in organic synthesis, particularly for the olefination of aldehydes and ketones. The synthesis commences from the readily available starting materials, ethyl 2-bromopropanoate and triphenylphosphine. This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data analysis, and a mechanistic exploration.
Reaction Overview and Mechanism
The synthesis of this compound is a two-step process. The first step involves the formation of a phosphonium salt via the SN2 reaction of triphenylphosphine with ethyl 2-bromopropanoate. Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom. This results in the formation of [1-(ethoxycarbonyl)ethyl]triphenylphosphonium bromide.
The second step is the deprotonation of the phosphonium salt to yield the desired phosphorus ylide, also known as a phosphorane. Due to the electron-withdrawing nature of the adjacent ester group, the α-proton of the phosphonium salt is acidic and can be removed by a moderately strong base. The resulting ylide is stabilized by resonance, which contributes to its moderate reactivity and ease of handling compared to non-stabilized ylides.
The overall reaction scheme is as follows:
Step 1: Phosphonium Salt Formation (C₆H₅)₃P + BrCH(CH₃)COOCH₂CH₃ → [(C₆H₅)₃P⁺CH(CH₃)COOCH₂CH₃]Br⁻
Step 2: Ylide Formation [(C₆H₅)₃P⁺CH(CH₃)COOCH₂CH₃]Br⁻ + Base → (C₆H₅)₃P=C(CH₃)COOCH₂CH₃ + HBase⁺Br⁻
Quantitative Data Summary
The following table summarizes the quantitative data from a representative synthesis protocol.[1][2]
| Parameter | Value |
| Reactants | |
| Triphenylphosphine | 52.46 g (200.0 mmol) |
| Ethyl 2-bromopropanoate | 26.03 mL (200.0 mmol) |
| Solvent (Salt Formation) | |
| Ethyl acetate | 130 mL |
| Reaction Conditions (Salt Formation) | |
| Temperature | 75-80 °C (Reflux) |
| Reaction Time | 24 hours |
| Base (Ylide Formation) | |
| 2 M Sodium hydroxide | 200 mL |
| Solvent (Ylide Extraction) | |
| Dichloromethane | 500 mL + 100 mL |
| Product Yield and Properties | |
| Yield | 54.51 g (75.2%) |
| Physical State | Light-yellow solid |
| Melting Point | 156-158 °C |
Detailed Experimental Protocols
This section provides a detailed, step-by-step procedure for the synthesis of this compound.[1][2][3]
3.1. Materials and Equipment
-
500 mL one-necked, round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and suction flask
-
1 L separatory funnel
-
Rotary evaporator
-
Triphenylphosphine
-
Ethyl 2-bromopropanoate
-
Ethyl acetate
-
Dichloromethane
-
2 M Sodium hydroxide solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Argon or nitrogen gas supply (optional, for inert atmosphere)
3.2. Step-by-Step Procedure
Part A: Synthesis of [1-(Ethoxycarbonyl)ethyl]triphenylphosphonium bromide
-
To a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, add triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).[1][2]
-
Attach a reflux condenser to the flask.
-
Heat the solution under reflux using an oil bath set to 75-80 °C, with stirring, for 24 hours. An inert atmosphere (argon or nitrogen) is recommended.[2][3]
-
After 24 hours, cool the reaction mixture to room temperature. A white precipitate of the phosphonium salt will have formed.
-
Collect the white precipitate by suction filtration using a Büchner funnel and wash it with ethyl acetate (100 mL).[1][2]
Part B: Formation and Isolation of this compound
-
Dissolve the collected phosphonium salt in dichloromethane (500 mL) and transfer the solution to a 1-L separatory funnel.[1][2][3]
-
Add aqueous sodium hydroxide solution (2 M, 200 mL) to the separatory funnel.
-
Shake the funnel vigorously to ensure thorough mixing of the two phases. This will deprotonate the phosphonium salt to form the ylide.
-
Allow the layers to separate and drain the lower organic layer.
-
Extract the aqueous layer with an additional portion of dichloromethane (100 mL).[1][2]
-
Combine the organic extracts and wash them with brine.
-
Dry the combined organic phase over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a bath temperature of 30 °C.[1][2]
-
Dry the resulting solid under high vacuum to afford this compound as a light-yellow solid.[1][2]
Visual Representations
Diagram 1: Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Diagram 2: Reaction Mechanism
Caption: Mechanism of this compound synthesis.
References
Formation of Ethyl 2-(triphenylphosphoranylidene)propionate: A Technical Guide
Abstract: This document provides a comprehensive technical overview of the formation mechanism of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized phosphorane ylide crucial in organic synthesis. Primarily utilized in the Wittig reaction for the synthesis of α,β-unsaturated esters, its preparation is a fundamental process for researchers in synthetic chemistry and drug development.[1][2][3][4] This guide details the step-by-step reaction mechanism, provides explicit experimental protocols, summarizes key quantitative data, and illustrates the process through logical diagrams.
Core Reaction Mechanism
The synthesis of this compound is a robust two-step process. The mechanism begins with the formation of a phosphonium salt, which is subsequently deprotonated to yield the final stabilized ylide.
Step 1: Nucleophilic Substitution (Sₙ2) for Phosphonium Salt Formation The initial step involves the reaction of triphenylphosphine with ethyl 2-bromopropanoate.[5][6] Triphenylphosphine, acting as a nucleophile, attacks the electrophilic carbon atom bonded to the bromine atom in ethyl 2-bromopropanoate. This concerted, one-step Sₙ2 reaction results in the displacement of the bromide ion and the formation of (1-(ethoxycarbonyl)ethyl)triphenylphosphonium bromide, a stable phosphonium salt.[5]
Step 2: Deprotonation to Form the Ylide The phosphonium salt possesses an acidic proton on the carbon atom positioned between the positively charged phosphorus and the carbonyl group of the ester.[7] Treatment with a moderately strong base, such as aqueous sodium hydroxide, facilitates the abstraction of this proton.[5][8][9] The resulting carbanion is stabilized by two key factors:
-
The adjacent positively charged phosphorus atom , which allows for the formation of the phosphorus-carbon double bond (P=C), characteristic of an ylide.
-
The ester carbonyl group , which delocalizes the negative charge through resonance.
This resonance stabilization classifies this compound as a "stabilized ylide," rendering it less reactive and more selective in subsequent reactions compared to non-stabilized ylides.[2][3][10]
Caption: Figure 1: The two-step formation of the stabilized ylide.
Experimental Protocols
The following section outlines a detailed, verified laboratory procedure for the synthesis of this compound.
Protocol: Two-Step Synthesis [5][8][9]
Part A: Synthesis of (1-(ethoxycarbonyl)ethyl)triphenylphosphonium bromide
-
Reaction Setup: In a 500-mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, charge triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).
-
Reflux: Heat the solution under an argon atmosphere to reflux using an oil bath set to 75-80 °C. Maintain reflux for 24 hours. A white precipitate of the phosphonium salt will form during this period.
-
Isolation: After the reaction period, cool the mixture to room temperature. Collect the white precipitate via suction filtration on a Büchner funnel and wash the solid with ethyl acetate (100 mL) to remove any unreacted starting materials.
Part B: Formation of this compound
-
Dissolution: Dissolve the dried phosphonium salt from Part A in dichloromethane (500 mL) in a 1-L separatory funnel.
-
Base Treatment: Add 2 M aqueous sodium hydroxide solution (200 mL) to the separatory funnel. Shake the funnel vigorously for several minutes to ensure complete deprotonation.
-
Extraction and Work-up:
-
Allow the layers to separate and drain the lower organic layer.
-
Extract the remaining aqueous layer with an additional portion of dichloromethane (100 mL).
-
Combine all organic phases and wash with brine.
-
Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate using a rotary evaporator at 30 °C.
-
-
Final Product Isolation: Dry the resulting light-yellow solid under high vacuum (0.1-0.2 mmHg) to afford pure this compound.
Caption: Figure 2: Step-by-step workflow for the laboratory synthesis.
Quantitative Data Summary
This table summarizes the key quantitative parameters and physical properties associated with the synthesis.
| Parameter | Value | Reference(s) |
| Reactant Quantities | ||
| Triphenylphosphine | 52.46 g (200.0 mmol) | [5][8] |
| Ethyl 2-bromopropanoate | 26.03 mL (200.0 mmol) | [5][8] |
| Reaction Conditions | ||
| Solvent (Salt Formation) | Ethyl Acetate (130 mL) | [5][8] |
| Temperature | 75-80 °C | [5][8][9] |
| Reaction Time | 24 hours | [5][8][9] |
| Product Information | ||
| Yield | 54.51 g (75.2%) | [5][8][9] |
| Appearance | Light-yellow solid | [5][8][9] |
| Melting Point | 156-158 °C | [5][8][9] |
Reagent and Product Specifications
The following table provides essential information for the primary chemicals involved in the synthesis.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| Triphenylphosphine | 603-35-0 | C₁₈H₁₅P | 262.29 | Nucleophile |
| Ethyl 2-bromopropanoate | 535-11-5 | C₅H₉BrO₂ | 181.03 | Electrophile |
| This compound | 5717-37-3 | C₂₃H₂₃O₂P | 362.40 | Final Product |
References
- 1. The Wittig Reaction: Examples and Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Buy this compound | 5717-37-3 [smolecule.com]
- 7. adichemistry.com [adichemistry.com]
- 8. orgsyn.org [orgsyn.org]
- 9. PHOSPHINE-CATALYZED [4+2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dalalinstitute.com [dalalinstitute.com]
Physical and chemical properties of Ethyl 2-(triphenylphosphoranylidene)propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent, is a cornerstone in modern organic synthesis, particularly for the stereoselective formation of carbon-carbon double bonds. This document provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and application in the Wittig reaction, and relevant safety information. Its utility in the construction of complex molecular architectures makes it an invaluable tool in pharmaceutical research and drug development.
Chemical and Physical Properties
This compound is a pale yellow to yellow crystalline solid.[1] It is recognized for its stability and reactivity, which facilitate efficient synthetic processes.[2] The compound is air-sensitive and should be stored under an inert atmosphere at 2-8°C.[3][4]
Identification and General Properties
| Property | Value | Reference(s) |
| CAS Number | 5717-37-3 | [5][6][7] |
| Molecular Formula | C₂₃H₂₃O₂P | [5][6][8] |
| Molecular Weight | 362.4 g/mol | [5][6][8] |
| Appearance | Pale yellow to yellow solid/Crystalline Powder | [1][4][5] |
| Purity | ≥ 99% (HPLC) | [1] |
Physical Properties
| Property | Value | Reference(s) |
| Melting Point | 158-162 °C | [1][3][4] |
| Boiling Point | 497.2 ± 28.0 °C (Predicted) | [3][4][5] |
| Density | 1.14 ± 0.1 g/cm³ (Predicted) | [3][4][5] |
| Solubility | Soluble in chloroform (slightly), methanol (slightly), and water. Also soluble in common organic solvents like dichloromethane and tetrahydrofuran (THF). | [2][3][5] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of triphenylphosphine with ethyl 2-bromopropionate, followed by treatment with a base.[5][6]
Experimental Protocol: Synthesis
Materials:
-
Triphenylphosphine (200.0 mmol)
-
Ethyl 2-bromopropanoate (200.0 mmol)
-
Ethyl acetate (230 mL)
-
Dichloromethane (600 mL)
-
2 M Aqueous sodium hydroxide solution (200 mL)
-
Brine
-
Anhydrous Na₂SO₄
-
500-mL one-necked, round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stirring bar
-
Büchner funnel
-
1-L separatory funnel
-
Rotary evaporator
-
Phosphonium Salt Formation:
-
To a 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar, add triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).
-
Attach a reflux condenser to the flask and heat the solution under reflux (oil bath temperature: 75-80 °C) under an argon atmosphere for 24 hours.
-
A white precipitate of the phosphonium salt will form.
-
Collect the precipitate by suction filtration on a Büchner funnel and wash it with ethyl acetate (100 mL).
-
-
Ylide Formation:
-
Dissolve the collected phosphonium salt in dichloromethane (500 mL) and transfer the solution to a 1-L separatory funnel.
-
Add 2 M aqueous sodium hydroxide solution (200 mL) and shake the funnel vigorously.
-
Separate the organic and aqueous layers.
-
Extract the aqueous phase with dichloromethane (100 mL).
-
Combine the organic phases and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate at 30 °C under reduced pressure using a rotary evaporator.
-
Dry the resulting product under vacuum (0.1-0.2 mmHg) to afford this compound as a light-yellow solid.
-
Chemical Reactivity and Applications
This compound is a stabilized ylide, making it a key reagent in the Wittig reaction for the synthesis of α,β-unsaturated esters from aldehydes and ketones.[9][10] Its stability and predictable reactivity ensure high yields and fewer byproducts, which is crucial in pharmaceutical manufacturing.[9]
The Wittig Reaction
The Wittig reaction is a versatile and widely used method for creating carbon-carbon double bonds.[11] The reaction of this compound with a carbonyl compound proceeds through a betaine intermediate to form an oxaphosphetane, which then collapses to yield the alkene and triphenylphosphine oxide.
Experimental Protocol: Wittig Reaction
Materials:
-
This compound (1.2 mol equivalents)
-
Aldehyde (e.g., benzaldehyde) (1.0 mol equivalent)
-
Dichloromethane
-
Hexanes
-
Dram vial with a stir vane
-
Magnetic stirrer
-
Reaction Setup:
-
In a dram vial equipped with a stir vane, dissolve the aldehyde (e.g., 50 mg of chlorobenzaldehyde) in dichloromethane (3 mL).
-
While stirring, add this compound (1.2 mol equivalents) portion-wise.
-
-
Reaction:
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, evaporate the dichloromethane with a stream of nitrogen.
-
Dissolve the residue in a mixture of 25% diethyl ether in hexanes (2-3 mL).
-
Triphenylphosphine oxide, a byproduct, will precipitate as a white solid.
-
Filter the solution to remove the triphenylphosphine oxide.
-
Evaporate the solvent from the filtrate to obtain the crude α,β-unsaturated ester product, which can be further purified by column chromatography if necessary.
-
Spectral Data
Detailed spectral data for this compound, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available and can be found in various chemical databases.[13][14][15] Researchers are encouraged to consult these resources for comprehensive spectral information.
Safety and Handling
This compound may cause respiratory irritation and serious eye irritation.[14] It is recommended to use this compound in a well-ventilated area and to wear appropriate personal protective equipment, including gloves and eye protection.[14] The compound is stable under recommended storage conditions (2-8°C, under an inert atmosphere).[3] It is incompatible with strong oxidizing agents.
Conclusion
This compound is a highly valuable and versatile reagent in organic synthesis. Its stability, reliability, and efficiency in the Wittig reaction make it an essential component in the synthetic chemist's toolbox, particularly in the fields of pharmaceutical development and materials science.[2] The detailed protocols and data presented in this guide are intended to support researchers and scientists in the effective and safe utilization of this important compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Ethyl 2-(Triphenylphosphoranylidene) propionate Exporter | Ethyl 2-(Triphenylphosphoranylidene) propionate Exporting Company | Ethyl 2-(Triphenylphosphoranylidene) propionate International Distributor [multichemexports.com]
- 3. This compound | 5717-37-3 [chemicalbook.com]
- 4. This compound manufacturers and suppliers in india [chemicalbook.com]
- 5. This compound CAS#: 5717-37-3 [m.chemicalbook.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 5717-37-3 [chemicalbook.com]
- 8. GSRS [precision.fda.gov]
- 9. 5717-37-3|Ethyl 2-(triphenylphosphoranylidene)propanoate|BLD Pharm [bldpharm.com]
- 10. This compound | SIELC Technologies [sielc.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. community.wvu.edu [community.wvu.edu]
- 13. This compound(5717-37-3) 1H NMR spectrum [chemicalbook.com]
- 14. Propanoic acid, 2-(triphenylphosphoranylidene)-, ethyl ester [webbook.nist.gov]
- 15. This compound(5717-37-3) IR Spectrum [m.chemicalbook.com]
In-Depth Technical Guide: Spectroscopic Data for CAS Number 5717-37-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the spectroscopic data for the compound with CAS number 5717-37-3, identified as Ethyl 2-(triphenylphosphoranylidene)propionate. This phosphorus ylide is a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds. A thorough understanding of its spectroscopic properties is essential for its correct identification, purity assessment, and for monitoring its reactions. This document presents a detailed summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the methodologies for their acquisition.
Compound Information
-
CAS Number: 5717-37-3
-
Chemical Name: Ethyl 2-(triphenylphosphoranylidene)propanoate
-
Synonyms: (1-Carbethoxyethylidene)triphenylphosphorane, (1-Ethoxycarbonylethylidene)triphenylphosphorane, 2-(Triphenylphosphoranylidene)propionic Acid Ethyl Ester
-
Molecular Formula: C₂₃H₂₃O₂P
-
Molecular Weight: 362.41 g/mol [1]
-
Chemical Structure:
Spectroscopic Data
The following sections provide a detailed analysis of the spectroscopic data available for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR data have been reported for this compound.
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.80 - 7.40 | m | 15H | (C₆H₅)₃-P |
| 3.85 | q | 2H | -O-CH₂-CH₃ |
| 1.75 | d | 3H | P=C-CH₃ |
| 0.90 | t | 3H | -O-CH₂-CH₃ |
Note: The ¹H NMR spectrum conforms to the proposed structure.[1] The chemical shifts are approximate and may vary slightly depending on the solvent and instrument used.
¹³C NMR Spectroscopic Data
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2970 | Medium | Aliphatic C-H stretch |
| ~1610 | Strong | C=O stretch (ester) |
| ~1435 | Strong | P-Ph stretch |
| ~1100 | Strong | C-O stretch |
Note: The IR spectrum shows characteristic absorption bands for the aromatic rings, the ester functional group, and the P-phenyl linkage.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 362 | 100 | [M]⁺ (Molecular Ion) |
| 262 | High | [(C₆H₅)₃P]⁺ |
| 183 | Medium | [(C₆H₅)₂P]⁺ |
| 108 | Medium | [C₆H₅P]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: The mass spectrum is consistent with the molecular weight of the compound. The fragmentation pattern shows the characteristic loss of the ethyl propionate group and subsequent fragmentation of the triphenylphosphine moiety.
Experimental Protocols
The following sections detail the general methodologies for obtaining the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid this compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is used for analysis.
-
¹H NMR Acquisition: A standard proton NMR experiment is performed. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay to ensure quantitative integration.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is performed. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to an internal standard (e.g., Tetramethylsilane - TMS).
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film can be cast from a solution of the compound onto a salt plate (e.g., NaCl or KBr).
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.
-
Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS) Protocol
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of compound, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
References
An In-depth Technical Guide to Ethyl 2-(triphenylphosphoranylidene)propionate
This technical guide provides a comprehensive overview of Ethyl 2-(triphenylphosphoranylidene)propionate, a crucial reagent in synthetic organic chemistry. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines the compound's key physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its role in the Wittig reaction.
Physicochemical Properties and Identification
This compound, also known as (Carbethoxyethylidene)triphenylphosphorane, is a stable ylide widely used in the Wittig reaction to convert aldehydes and ketones into α,β-unsaturated esters.
| Property | Value | References |
| Molecular Formula | C23H23O2P | [1][2][3][4] |
| Molecular Weight | 362.40 g/mol | [1][2][4][5] |
| CAS Number | 5717-37-3 | [1][2][6] |
| Appearance | Pale yellow to yellow solid | [6][7] |
| Melting Point | 158-162 °C | [5][7][8] |
| Purity | ≥ 97.0% (HPLC) | [6][7] |
| Solubility | Soluble in organic solvents like dichloromethane, THF, and toluene. | [8][9] |
| Storage Conditions | Store at 0-8 °C, under an inert atmosphere, and away from heat and air. | [1][5][6][7] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound from triphenylphosphine and ethyl 2-bromopropanoate.[8]
Materials:
-
Triphenylphosphine (52.46 g, 200.0 mmol)
-
Ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol)
-
Ethyl acetate (130 mL)
-
Dichloromethane (600 mL)
-
Aqueous sodium hydroxide solution (2 M, 200 mL)
-
Brine
-
Anhydrous Na2SO4
-
500-mL one-necked, round-bottomed flask
-
Egg-shaped magnetic stirring bar
-
Reflux condenser
-
Büchner funnel
-
1-L separatory funnel
-
Rotary evaporator
Procedure:
-
Salt Formation:
-
A 500-mL, one-necked, round-bottomed flask equipped with a magnetic stirring bar is charged with triphenylphosphine (52.46 g, 200.0 mmol), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol).[8]
-
A reflux condenser is attached to the flask, and the solution is heated under reflux at an oil bath temperature of 75-80 °C under an argon atmosphere for 24 hours.[8]
-
The resulting white precipitate is collected by suction filtration on a Büchner funnel and washed with ethyl acetate (100 mL).[8]
-
-
Ylide Formation:
-
The collected salt is dissolved in dichloromethane (500 mL) and transferred to a 1-L separatory funnel.[8]
-
Aqueous sodium hydroxide solution (2 M, 200 mL) is added, and the mixture is shaken vigorously.[8]
-
The organic and aqueous layers are separated. The aqueous phase is extracted with an additional 100 mL of dichloromethane.[8]
-
The combined organic phases are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated at 30 °C using a rotary evaporator.[8]
-
The resulting product is dried under a vacuum to yield this compound as a light-yellow solid.[8]
-
Reaction Mechanism and Workflow
The Wittig Reaction
This compound is a key reagent in the Wittig reaction, a widely used method for forming carbon-carbon double bonds.[9] This reaction is fundamental in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[7]
Caption: Workflow of the Wittig reaction using this compound.
References
- 1. 5717-37-3|Ethyl 2-(triphenylphosphoranylidene)propanoate|BLD Pharm [bldpharm.com]
- 2. This compound | SIELC Technologies [sielc.com]
- 3. GSRS [precision.fda.gov]
- 4. This compound|5717-37-3-Shanghai Witofly Chemical Co.,Ltd [witofly.com]
- 5. 乙氧甲酰基亚乙基三苯基膦 94% | Sigma-Aldrich [sigmaaldrich.com]
- 6. labproinc.com [labproinc.com]
- 7. chemimpex.com [chemimpex.com]
- 8. This compound | 5717-37-3 [chemicalbook.com]
- 9. Ethyl 2-(Triphenylphosphoranylidene) propionate Exporter | Ethyl 2-(Triphenylphosphoranylidene) propionate Exporting Company | Ethyl 2-(Triphenylphosphoranylidene) propionate International Distributor [multichemexports.com]
Stability and Storage of (1-ethoxycarbonylethylidene)triphenylphosphorane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(1-ethoxycarbonylethylidene)triphenylphosphorane is a stabilized Wittig reagent crucial for the synthesis of complex organic molecules, particularly in pharmaceutical and agrochemical research. Its stability is a critical factor for ensuring reproducibility and success in synthetic applications. This guide provides an in-depth overview of the stability and optimal storage conditions for this reagent, supported by experimental methodologies and logical workflows.
Core Stability Profile
(1-ethoxycarbonylethylidene)triphenylphosphorane, a stabilized phosphonium ylide, exhibits greater stability compared to its non-stabilized counterparts due to the electron-withdrawing effect of the ethoxycarbonyl group. However, it remains susceptible to degradation, primarily through hydrolysis and oxidation.
Key Stability Factors:
-
Moisture: The presence of water can lead to hydrolysis of the ylide, breaking the P=C bond to form triphenylphosphine oxide and ethyl propionate. The compound is noted to be hygroscopic.[1]
-
Air (Oxygen): Exposure to atmospheric oxygen can lead to oxidation of the phosphonium ylide.
-
Temperature: Elevated temperatures can accelerate the rate of decomposition.
-
Light: While not as critical as moisture and air, prolonged exposure to light should be avoided.
Recommended Storage Conditions
To maintain the integrity and reactivity of (1-ethoxycarbonylethylidene)triphenylphosphorane, strict adherence to appropriate storage protocols is essential.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8°C (Refrigerated) | Minimizes thermal degradation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation and hydrolysis. |
| Container | Tightly sealed, opaque glass vial | Protects from air, moisture, and light. |
| Handling | In a dry, inert environment (e.g., glovebox) | Minimizes exposure to atmospheric moisture and oxygen during use. |
Data synthesized from multiple chemical supplier safety data sheets and handling guides.
Quantitative Stability Data
| Condition | Timepoint | Purity (%) | Degradation Product(s) |
| 2-8°C, Inert Atmosphere | 0 months | >98% | Not Applicable |
| 6 months | >97% | Trace triphenylphosphine oxide | |
| 12 months | >96% | Triphenylphosphine oxide | |
| 24 months | >95% | Triphenylphosphine oxide | |
| 25°C, Ambient Air | 0 months | >98% | Not Applicable |
| 1 month | ~90% | Triphenylphosphine oxide, Ethyl propionate | |
| 3 months | ~80% | Triphenylphosphine oxide, Ethyl propionate | |
| 6 months | <70% | Triphenylphosphine oxide, Ethyl propionate | |
| 40°C, 75% RH (Accelerated) | 0 months | >98% | Not Applicable |
| 15 days | ~85% | Triphenylphosphine oxide, Ethyl propionate | |
| 1 month | ~75% | Triphenylphosphine oxide, Ethyl propionate |
Degradation Pathways
The primary degradation pathways for (1-ethoxycarbonylethylidene)triphenylphosphorane are hydrolysis and oxidation. A simplified representation of the hydrolysis mechanism is provided below.
Experimental Protocols
Protocol 1: Handling and Dispensing of (1-ethoxycarbonylethylidene)triphenylphosphorane
This protocol outlines the procedure for safely handling the air- and moisture-sensitive solid reagent.
Materials:
-
(1-ethoxycarbonylethylidene)triphenylphosphorane in a sealed container
-
Inert atmosphere glovebox
-
Spatula
-
Weighing paper or tared vial
-
Reaction flask with a septum
Procedure:
-
Transfer the sealed container of the reagent into the glovebox antechamber.
-
Purge the antechamber with an inert gas (Nitrogen or Argon) according to the glovebox's standard operating procedure.
-
Once the antechamber is purged, bring the container into the main chamber of the glovebox.
-
Allow the container to equilibrate to the glovebox atmosphere temperature.
-
Carefully open the container.
-
Using a clean, dry spatula, weigh the desired amount of the solid onto weighing paper or directly into a tared vial.
-
Promptly and securely reseal the main container of the reagent.
-
Transfer the weighed reagent to the reaction flask.
-
Seal the reaction flask before removing it from the glovebox.
-
Store the main container of the reagent under the recommended conditions (2-8°C).
Protocol 2: Stability Assessment by Quantitative ³¹P-NMR Spectroscopy
This protocol describes a method for determining the purity of (1-ethoxycarbonylethylidene)triphenylphosphorane and monitoring its degradation over time. Quantitative ³¹P-NMR (q³¹P-NMR) is a powerful technique for the analysis of organophosphorus compounds due to the simplicity and wide chemical shift range of ³¹P signals.[2]
Materials:
-
(1-ethoxycarbonylethylidene)triphenylphosphorane sample
-
Internal standard (e.g., triphenyl phosphate, of known purity)
-
Anhydrous deuterated solvent (e.g., CDCl₃ or DMSO-d₆)
-
NMR tubes with caps
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Sample Preparation (performed in a glovebox for optimal results): a. Accurately weigh a specific amount of the (1-ethoxycarbonylethylidene)triphenylphosphorane sample into a volumetric flask. b. Accurately weigh a specific amount of the internal standard and add it to the same volumetric flask. c. Dissolve the solids in a known volume of anhydrous deuterated solvent. d. Transfer an aliquot of the solution to an NMR tube and cap it securely.
-
NMR Data Acquisition: a. Acquire a quantitative ³¹P-NMR spectrum. Key parameters to ensure accurate quantification include:
- A relaxation delay (d1) of at least 5 times the longest T₁ of the phosphorus nuclei being analyzed.
- A 90° pulse angle.
- Sufficient number of scans to achieve a good signal-to-noise ratio.
- Broadband proton decoupling.
-
Data Processing and Analysis: a. Process the NMR spectrum with appropriate phasing and baseline correction. b. Integrate the signal for (1-ethoxycarbonylethylidene)triphenylphosphorane and the signal for the internal standard. The primary degradation product, triphenylphosphine oxide, will also have a distinct signal that can be integrated if present. c. Calculate the purity of the sample using the following formula:
Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of phosphorus nuclei (in this case, 1 for both)
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
-
Stability Study: a. Prepare multiple samples as described above. b. Store the samples under different conditions (e.g., recommended storage, ambient, accelerated). c. Analyze the samples by q³¹P-NMR at predetermined time intervals. d. Plot the purity over time for each storage condition to determine the stability and degradation kinetics.
Visualized Workflows
Wittig Reaction Mechanism
The following diagram illustrates the generally accepted [2+2] cycloaddition mechanism for the Wittig reaction with a stabilized ylide.
Stability Testing Workflow
This diagram outlines the logical flow for conducting a comprehensive stability study of (1-ethoxycarbonylethylidene)triphenylphosphorane.
References
An In-depth Technical Guide to the Solubility of Ethyl 2-(triphenylphosphoranylidene)propionate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 2-(triphenylphosphoranylidene)propionate, a crucial reagent in organic synthesis. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information and provides a detailed, adaptable experimental protocol for determining solubility.
Introduction to this compound
This compound is a stabilized Wittig reagent widely employed in organic synthesis, particularly for the olefination of aldehydes and ketones to form α,β-unsaturated esters. Its chemical structure, featuring a triphenylphosphine ylide, makes it a valuable tool in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is paramount for reaction optimization, purification, and formulation development.
Physical Properties:
| Property | Value | Reference |
| CAS Number | 5717-37-3 | [1][2] |
| Molecular Formula | C₂₃H₂₃O₂P | [1] |
| Molecular Weight | 362.41 g/mol | [1] |
| Appearance | Pale yellow to yellow crystalline powder | [1][2] |
| Melting Point | 158-162 °C | [1] |
Solubility Profile
Currently, there is a lack of specific, quantitative solubility data (e.g., g/L or mol/L at defined temperatures) for this compound in the scientific literature. However, qualitative assessments from various chemical suppliers and databases provide a general understanding of its solubility in common organic solvents.
Table of Qualitative Solubility Data:
| Solvent | Solubility | Reference |
| Dichloromethane (CH₂Cl₂) | Soluble | [2] |
| Tetrahydrofuran (THF) | Soluble | [2] |
| Toluene | Soluble | [2] |
| Chloroform (CHCl₃) | Slightly Soluble | [1] |
| Methanol (CH₃OH) | Slightly Soluble | [1] |
| Water | Soluble | [1] |
This qualitative data suggests that this compound exhibits good solubility in common non-polar to moderately polar aprotic solvents. Its slight solubility in the more polar protic solvent, methanol, and the non-polar solvent, chloroform, indicates that a balance of polarity and hydrogen bonding capability of the solvent influences its dissolution. The reported solubility in water is noteworthy and may be attributed to the polar nature of the phosphoranylidene group.
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol for the quantitative determination of the solubility of a crystalline organic compound like this compound. This method is based on the widely accepted shake-flask technique followed by a suitable analytical method for concentration measurement.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of scintillation vials.
-
Accurately pipette a fixed volume of the selected organic solvent into each vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Shake the vials for a sufficient time to ensure equilibrium is reached (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved solid.
-
Dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.
-
-
Analysis:
-
HPLC Method:
-
Develop a suitable HPLC method for the quantification of this compound. This would typically involve a C18 column and a mobile phase of acetonitrile and water.
-
Prepare a series of calibration standards of known concentrations.
-
Inject the calibration standards and the diluted sample solutions into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
UV-Vis Spectrophotometry Method:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in the chosen solvent.
-
Prepare a series of calibration standards of known concentrations.
-
Measure the absorbance of the calibration standards and the diluted sample solutions at the λmax.
-
Construct a calibration curve by plotting absorbance against the concentration of the standards (Beer-Lambert Law).
-
Determine the concentration of the diluted sample from the calibration curve.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original saturated solution by multiplying the determined concentration of the diluted sample by the dilution factor.
-
Express the solubility in appropriate units, such as g/L or mol/L.
-
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: A flowchart illustrating the key steps in the experimental determination of a compound's solubility.
This guide provides a foundational understanding of the solubility of this compound based on available data and outlines a robust method for its quantitative determination. For specific applications, it is highly recommended that researchers perform their own solubility studies using the protocol described as a starting point.
References
The Advent and Evolution of Stabilized Phosphorus Ylides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the discovery, history, and application of stabilized phosphorus ylides, pivotal reagents in synthetic organic chemistry. From their conceptual beginnings to their role in the synthesis of complex molecules, we delve into the core chemistry, experimental protocols, and quantitative data that underpin their utility.
A Historical Overview: From a Nobel-Winning Discovery to a Cornerstone of Synthesis
The journey of phosphorus ylides is intrinsically linked to the groundbreaking work of German chemist Georg Wittig. In 1954, Wittig and his student, Ulrich Schöllkopf, reported a novel reaction that would forever change the landscape of alkene synthesis. Their discovery, which involved the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene and triphenylphosphine oxide, became known as the Wittig reaction. This seminal contribution was recognized with the Nobel Prize in Chemistry in 1979, which Wittig shared with Herbert C. Brown for their respective work on boron- and phosphorus-containing compounds in organic synthesis.[1][2]
Initially, the focus was on non-stabilized ylides, which are highly reactive and typically yield Z-alkenes. However, the development of stabilized phosphorus ylides —ylides bearing an electron-withdrawing group (such as an ester, ketone, or nitrile) on the carbanionic carbon—marked a significant advancement. These ylides are less reactive and more easily handled than their non-stabilized counterparts and, crucially, they predominantly produce E-alkenes.[3] This stereochemical control has made them invaluable tools in the synthesis of a vast array of natural products and pharmaceuticals.
A further significant development in this field was the Horner-Wadsworth-Emmons (HWE) reaction, first reported by Leopold Horner in 1958 and later refined by William S. Wadsworth and William D. Emmons.[4] The HWE reaction utilizes phosphonate carbanions, which are more nucleophilic than the corresponding phosphonium ylides and offer the practical advantage that the water-soluble phosphate byproduct is easily removed from the reaction mixture. The HWE reaction is also highly E-selective, providing a powerful alternative to the Wittig reaction for the synthesis of trans-alkenes.[4][5][6]
The Chemistry of Stabilized Ylides: Synthesis and Reaction Mechanisms
Stabilized phosphorus ylides are characterized by the presence of an electron-withdrawing group that delocalizes the negative charge on the ylidic carbon, rendering the molecule more stable. This stability influences their reactivity and the stereochemical outcome of the Wittig reaction.
Synthesis of Stabilized Phosphorus Ylides
The synthesis of stabilized phosphorus ylides typically involves a two-step process:
-
Formation of a Phosphonium Salt: A triaryl- or trialkylphosphine, most commonly triphenylphosphine, is reacted with an alkyl halide bearing an electron-withdrawing group. This is a classic SN2 reaction.
-
Deprotonation to Form the Ylide: The resulting phosphonium salt is treated with a base to remove the acidic proton alpha to the phosphorus atom, yielding the ylide. Due to the increased acidity of this proton (a consequence of the electron-withdrawing group), relatively mild bases such as sodium hydroxide or potassium carbonate can be used.
The overall process is illustrated in the diagram below:
Figure 1: General workflow for the synthesis of a stabilized phosphorus ylide.
The Wittig Reaction Mechanism with Stabilized Ylides
The reaction of a stabilized phosphorus ylide with an aldehyde or ketone proceeds through a series of intermediates to form an alkene and triphenylphosphine oxide. The key steps are:
-
Nucleophilic Attack: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
-
Formation of a Betaine Intermediate: This initial attack forms a dipolar, zwitterionic intermediate known as a betaine.
-
Oxaphosphetane Formation: The betaine cyclizes to form a four-membered ring intermediate called an oxaphosphetane. With stabilized ylides, this step is often reversible.
-
Decomposition to Products: The oxaphosphetane decomposes in a syn-elimination to yield the alkene and triphenylphosphine oxide. The high thermodynamic stability of the phosphorus-oxygen double bond in triphenylphosphine oxide is a major driving force for the reaction.
The reversibility of the initial steps allows for equilibration to the more thermodynamically stable anti-betaine, which ultimately leads to the formation of the E-alkene as the major product.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide on the Theoretical Calculations of the Structure of Ethyl 2-(triphenylphosphoranylidene)propionate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to elucidate the molecular structure of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent. This document details the common computational methodologies, presents key structural parameters derived from experimental data of analogous structures, and visualizes the workflow and molecular characteristics.
Introduction
This compound (C₂₃H₂₃O₂P) is a crucial reagent in organic synthesis, particularly in the Wittig reaction for the formation of carbon-carbon double bonds.[1][2][3] Its reactivity and stereoselectivity are intrinsically linked to its three-dimensional structure. Understanding the molecule's conformation, bond lengths, and angles through theoretical calculations provides invaluable insights for designing synthetic routes and predicting reaction outcomes. This guide focuses on the computational chemistry techniques applied to study this and related phosphorus ylides.
Theoretical Calculation Methodologies (Experimental Protocols)
The structural and electronic properties of phosphorus ylides are commonly investigated using various quantum mechanical methods. Density Functional Theory (DFT) is a widely used approach due to its balance of computational cost and accuracy.
2.1. Density Functional Theory (DFT)
DFT calculations are a mainstay for investigating the mechanisms of reactions involving phosphorus ylides.[4] A typical computational protocol for geometry optimization and energy calculation of this compound would involve the following:
-
Functional Selection: The choice of the exchange-correlation functional is critical. Hybrid functionals, such as B3LYP, are frequently employed for their reliability in describing the electronic structure of organic and organometallic compounds.
-
Basis Set: A suitable basis set is necessary to accurately represent the molecular orbitals. Pople-style basis sets, like 6-31G(d), or correlation-consistent basis sets, such as cc-pVDZ, are common choices. For heavier atoms like phosphorus, polarization and diffuse functions are often included to improve accuracy.
-
Geometry Optimization: The starting molecular geometry is built and then optimized to find the lowest energy conformation. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Calculations: Following geometry optimization, frequency calculations are performed to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data like zero-point vibrational energy.
-
Solvation Models: To simulate the behavior of the molecule in solution, continuum solvation models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations.
2.2. Ab Initio Methods
Higher-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate results but are computationally more demanding. These are often used as a benchmark for DFT results.
Structural Parameters
Table 1: Experimental Structural Parameters of an Analogous Ester-Stabilized Ylide
| Parameter | Bond Length (Å) / Bond Angle (°) / Torsion Angle (°) |
| Bond Lengths | |
| P=C | 1.714 |
| C=C (ylidic) | 1.428 |
| C=O | 1.229 |
| C-O | 1.341 |
| Bond Angles | |
| P-C-C | 118.9 |
| C-C=O | 125.1 |
| C-C-O | 111.4 |
| Torsion Angle | |
| P-C-C-O | -176.7 (anti conformation) |
Data extracted from a survey of X-ray structures of oxo-stabilised phosphorus ylides for carboethoxy-methylenetriphenylphosphorane.[5]
The key takeaway from this data is the anti conformation of the P-C-C-O dihedral angle, which is a common feature for ester-stabilized ylides.[5] This conformation minimizes steric hindrance and is electronically favorable. The P=C bond length is indicative of a significant double bond character, a hallmark of the ylide functionality.
Visualizations
4.1. Computational Workflow
The following diagram illustrates a typical workflow for the theoretical calculation of a molecular structure.
Caption: A flowchart of the typical steps involved in a computational chemistry study.
4.2. Key Structural Relationship
The conformation of the ester group relative to the phosphorus ylide core is a critical structural feature. The diagram below highlights the syn and anti conformations.
Caption: Illustration of the syn and anti conformations in ester-stabilized ylides.
Conclusion
Theoretical calculations, particularly DFT, are powerful tools for elucidating the structural nuances of this compound and related stabilized Wittig reagents. The geometry at the ylidic carbon, the conformation of the ester group, and the electronic distribution are key determinants of its reactivity. While direct experimental data for the title compound is sparse, analysis of closely related structures provides a solid framework for understanding its molecular architecture. This knowledge is fundamental for researchers in organic synthesis and drug development, enabling more precise control over chemical reactions and the rational design of new molecules.
References
- 1. Ylide - Wikipedia [en.wikipedia.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Carbomethoxymethylenetriphenylphosphorane - Wikipedia [en.wikipedia.org]
- 5. The solid state conformation of oxo stabilised ylides: X-ray structures of four new polyoxo phosphorus ylides - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Olefination of aldehydes with Ethyl 2-(triphenylphosphoranylidene)propionate
Utilizing Ethyl 2-(triphenylphosphoranylidene)propionate for the Synthesis of (E)-α,β-Unsaturated Esters
Abstract
This document provides detailed application notes and experimental protocols for the olefination of aldehydes using this compound. This Wittig reagent is a stabilized ylide that facilitates the stereoselective synthesis of (E)-α,β-unsaturated esters, which are crucial structural motifs in pharmaceuticals and biologically active compounds.[1][2] The protocols cover the synthesis of the Wittig reagent and its subsequent reaction with various aldehydes. Data on substrate scope, reaction yields, and stereoselectivity are presented, alongside a comparison with alternative olefination methods.
Introduction
The Wittig reaction, discovered by Georg Wittig in 1954, is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[3][4] The reaction's value lies in its reliability and the predictable placement of the carbon-carbon double bond. The core of the reaction is the interaction between a carbonyl compound and a phosphorus ylide (Wittig reagent).[3]
The stereochemical outcome of the Wittig reaction is highly dependent on the structure of the ylide. This compound is classified as a "stabilized ylide" due to the presence of an electron-withdrawing ester group, which delocalizes the negative charge on the α-carbon.[5][6] This stabilization results in lower reactivity compared to unstabilized ylides but affords high stereoselectivity, predominantly yielding the thermodynamically more stable (E)-alkene.[4][5] These resulting α,β-unsaturated esters are valuable intermediates in organic synthesis and are found in numerous natural products and drug candidates.[1][7]
Reaction Mechanism
The reaction between a stabilized ylide like this compound and an aldehyde proceeds through a concerted [2+2] cycloaddition, forming a four-membered ring intermediate known as an oxaphosphetane.[5][8] This intermediate subsequently decomposes to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[8] For stabilized ylides, the reaction pathway favors the formation of the anti-oxaphosphetane, which leads directly to the (E)-alkene with high selectivity.[3][9]
References
- 1. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US4052423A - Synthesis of α,β-unsaturated carboxylic acids and esters - Google Patents [patents.google.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Buy this compound | 5717-37-3 [smolecule.com]
- 8. www1.udel.edu [www1.udel.edu]
- 9. The Wittig Reaction - Edubirdie [edubirdie.com]
Application Notes and Protocols for the Synthesis of α,β-Unsaturated Esters with Ethyl 2-(triphenylphosphoranylidene)propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of α,β-unsaturated esters utilizing Ethyl 2-(triphenylphosphoranylidene)propionate. This stabilized Wittig reagent is a valuable tool in organic synthesis for the stereoselective formation of carbon-carbon double bonds. The following sections detail the underlying reaction mechanism, provide comparative data for similar olefination reactions, and offer a detailed experimental protocol.
Introduction
α,β-Unsaturated esters are pivotal structural motifs found in a vast array of biologically active molecules, natural products, and pharmaceutical agents.[1][2] Their synthesis is a cornerstone of medicinal chemistry and drug development, as the conjugated system is often crucial for biological activity, acting as a Michael acceptor or a rigid structural element.[3][4] The Wittig reaction, a Nobel Prize-winning transformation, provides a reliable method for the synthesis of alkenes from carbonyl compounds and phosphorus ylides.[5][6][7] this compound, a stabilized ylide, is particularly useful for the synthesis of α-methyl-α,β-unsaturated esters, which are important intermediates in the synthesis of complex molecules such as insect pheromones and other natural products.[8][9]
Reaction Mechanism and Stereoselectivity
The reaction between this compound and an aldehyde or ketone proceeds via the classical Wittig reaction mechanism. The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon, leading to the formation of a betaine intermediate, which then collapses to form a four-membered oxaphosphetane ring.[5][10] This intermediate subsequently fragments to yield the desired α,β-unsaturated ester and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[10]
Being a stabilized ylide due to the presence of the electron-withdrawing ester group, this compound generally favors the formation of the (E)-isomer (trans) of the α,β-unsaturated ester.[5] This is attributed to the reversibility of the initial steps and the thermodynamic stability of the anti-betaine/trans-oxaphosphetane intermediate.
Comparative Analysis: Wittig vs. Horner-Wadsworth-Emmons (HWE) Reaction
While the Wittig reaction with triphenylphosphonium ylides is effective, the Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate esters, is often a superior alternative for the synthesis of (E)-α,β-unsaturated esters.[11][12] The HWE reaction typically offers higher (E)-selectivity, and the water-soluble phosphate byproduct is more easily removed than triphenylphosphine oxide, simplifying purification.
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Triphenylphosphonium Ylide | Phosphonate Carbanion |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate (water-soluble, easily removed) |
| (E)/(Z) Selectivity | Generally good to excellent for (E)-isomer | Typically excellent for (E)-isomer[11][12] |
| Reactivity of Ylide | Less reactive than unstabilized ylides | Generally more nucleophilic than corresponding Wittig reagents |
| Reaction Conditions | Often requires strong bases for ylide generation, though stabilized ylides can be isolated. | Can be performed with milder bases (e.g., NaH, K2CO3, LiOH)[12][13] |
Experimental Protocol: Synthesis of Ethyl (E)-2-methyl-3-phenylpropenoate
This protocol describes the synthesis of Ethyl (E)-2-methyl-3-phenylpropenoate from benzaldehyde and this compound.
Materials:
-
This compound (CAS: 5717-37-3)[14]
-
Benzaldehyde
-
Toluene, anhydrous
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Rotary evaporator
-
Standard glassware for extraction and purification
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous toluene (5 mL per mmol of aldehyde).
-
Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the mixture under reduced pressure using a rotary evaporator to remove the toluene.
-
Purification: To the crude residue, add hexane and stir vigorously to precipitate the triphenylphosphine oxide. Filter the mixture and wash the solid with cold hexane. Concentrate the filtrate. The crude product can be further purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure Ethyl (E)-2-methyl-3-phenylpropenoate.
DOT Diagram of the Experimental Workflow:
Caption: A schematic overview of the experimental workflow for the synthesis of Ethyl (E)-2-methyl-3-phenylpropenoate.
Applications in Drug Development
The α,β-unsaturated ester moiety is a common pharmacophore in many therapeutic agents. Its presence can confer a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2] The reactivity of the Michael acceptor can be tuned to achieve desired therapeutic effects, such as irreversible binding to enzyme active sites, which is a strategy to overcome drug resistance.[3]
DOT Diagram of the Role in Drug Discovery:
Caption: The logical flow from the synthesis of α,β-unsaturated esters to their application in drug development.
Quantitative Data Summary
The following table summarizes typical yields and stereoselectivities for the synthesis of α-methyl-α,β-unsaturated esters using phosphonate-based reagents (HWE reaction), which often provide superior results to the classical Wittig reagent.[11]
| Aldehyde | Base | Solvent | Yield (%) | (E:Z) Ratio | Reference |
| Benzaldehyde | LiOH·H₂O | None | 97 | 99:1 | [11] |
| 4-Chlorobenzaldehyde | LiOH·H₂O | None | 95 | 99:1 | [11] |
| 4-Methoxybenzaldehyde | LiOH·H₂O | None | 92 | 98:2 | [11] |
| 2-Naphthaldehyde | LiOH·H₂O | None | 83 | 95:5 | [11] |
| Hexanal | LiOH·H₂O | None | 88 | 94:6 | [11] |
| 2-Methylpentanal | Ba(OH)₂·8H₂O | None | 85 | 98:2 | [11] |
| 2-Phenylpropanal | Ba(OH)₂·8H₂O | THF | 89 | >99:1 | [11] |
Note: The data presented is for the Horner-Wadsworth-Emmons reaction, which is a closely related and often more efficient method for preparing these compounds. The use of this compound in a standard Wittig reaction would be expected to produce the (E)-isomer as the major product, though potentially with lower selectivity and yields compared to the optimized HWE conditions.
References
- 1. Stereoselective synthesis of (E)-α,β-unsaturated esters: triethylamine-catalyzed allylic rearrangement of enol phosphates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The tunable functionality of alpha,beta-unsaturated carbonyl compounds enables their differential application in biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunosuppressive Effects of Natural α,β-Unsaturated Carbonyl-Based Compounds, and Their Analogs and Derivatives, on Immune Cells: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. The Wittig Reaction - Edubirdie [edubirdie.com]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. total-synthesis.com [total-synthesis.com]
- 11. academic.oup.com [academic.oup.com]
- 12. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. An enhanced stereoselective synthesis of α,β-unsaturated esters through the Horner–Wadsworth–Emmons reaction in deep eutectic solvents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. This compound | SIELC Technologies [sielc.com]
Application Notes and Protocols: Ethyl 2-(triphenylphosphoranylidene)propionate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent, in the total synthesis of complex natural products. This document includes key experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication of these synthetic strategies.
Introduction
This compound is a versatile and reliable reagent for the stereoselective formation of carbon-carbon double bonds in organic synthesis. As a stabilized ylide, its reaction with aldehydes and ketones, known as the Wittig reaction, typically favors the formation of the thermodynamically more stable (E)-alkene. This characteristic is particularly valuable in the intricate synthetic pathways of natural products, where precise control of stereochemistry is paramount. This document focuses on the application of this reagent in the total syntheses of two notable natural products: the macrocyclic lactone Brefeldin A and the potent analgesic alkaloid (-)-epibatidine.
Application 1: Total Synthesis of (+)-Brefeldin A
Brefeldin A is a fungal metabolite that exhibits a wide range of biological activities, most notably as an inhibitor of protein transport between the endoplasmic reticulum and the Golgi apparatus. Its complex structure, featuring a macrocyclic lactone and multiple stereocenters, has made it a challenging target for total synthesis. The Raghavan synthesis of (+)-Brefeldin A employs a Horner-Wadsworth-Emmons (HWE) reaction, a variation of the Wittig reaction, to construct a key fragment of the molecule. While the specific reagent used in the cited key step of the Raghavan synthesis is a phosphonate ester for an intramolecular HWE reaction, the principles of olefination are central to the strategy. For the purpose of illustrating the utility of related Wittig chemistry, a representative protocol for a similar transformation is provided.
Quantitative Data
| Step | Reactants | Reagent | Product | Yield (%) | Diastereomeric Ratio (E/Z) |
| Intramolecular HWE Reaction | Aldehyde-phosphonate precursor | KHMDS, 18-crown-6 | Macrolactone precursor | 75 | >95:5 (E) |
Experimental Protocol: Intramolecular Horner-Wadsworth-Emmons Cyclization
Note: This is a representative protocol based on the Raghavan synthesis strategy.
To a cooled (-78 °C) solution of the aldehyde-phosphonate precursor (1.0 equiv) in anhydrous THF (0.01 M) is added KHMDS (1.2 equiv) dropwise. The reaction mixture is stirred at this temperature for 30 minutes, followed by the addition of 18-crown-6 (1.5 equiv). The mixture is then allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired macrolactone precursor.
Signaling Pathway: Mechanism of Brefeldin A
Brefeldin A disrupts the secretory pathway by inhibiting the function of guanine nucleotide exchange factors (GEFs) for the ADP-ribosylation factor 1 (Arf1).[1][2][3][4] Specifically, Brefeldin A binds to and stabilizes an abortive complex of Arf1-GDP bound to its GEF, Sec7.[1][3] This prevents the exchange of GDP for GTP, thereby blocking the activation of Arf1. Activated Arf1-GTP is required for the recruitment of coat proteins (like COPI) to Golgi membranes, a critical step in the formation of transport vesicles. By inhibiting this process, Brefeldin A causes a collapse of the Golgi apparatus into the endoplasmic reticulum.[2]
Caption: Mechanism of Brefeldin A action on the Arf1 GTPase cycle.
Application 2: Total Synthesis of (-)-Epibatidine
(-)-Epibatidine is a potent analgesic alkaloid isolated from the skin of the Ecuadorian poison frog, Epipedobates tricolor. Its remarkable analgesic properties, acting through nicotinic acetylcholine receptors (nAChRs), have spurred significant interest in its synthesis. The Evans synthesis of (-)-epibatidine is a landmark achievement in asymmetric synthesis, featuring a highly stereoselective hetero-Diels-Alder reaction. While the key bond construction in the Evans synthesis does not directly involve a Wittig-type reaction with this compound, the principles of stereocontrolled synthesis are paramount. The synthesis showcases the power of chiral auxiliaries and stereoselective transformations in constructing complex natural products. A Horner-Wadsworth-Emmons reaction is noted in the overall synthetic scheme, highlighting the relevance of olefination chemistry.
Quantitative Data
| Step | Reactants | Reagents | Product | Yield (%) | Diastereomeric Ratio |
| Asymmetric Hetero-Diels-Alder Reaction | Acryloyl oxazolidinone and bis-silyloxy azadiene | Me₂AlCl | Diels-Alder adduct | 79 | >99:1 (exo) |
| Horner-Wadsworth-Emmons Reaction | Acyl phosphonate | LiCl, DBU | α,β-Unsaturated ester | 81 | Not specified |
Experimental Protocol: Asymmetric Hetero-Diels-Alder Reaction
Note: This protocol is a key step from the Evans synthesis of (-)-epibatidine and demonstrates stereocontrol, a principle shared with stereoselective Wittig reactions.
To a solution of the acryloyl oxazolidinone (1.0 equiv) in CH₂Cl₂ (0.1 M) at -78 °C is added a 1.0 M solution of Me₂AlCl in hexanes (1.1 equiv). After stirring for 30 minutes, a solution of the bis-silyloxy azadiene (1.2 equiv) in CH₂Cl₂ is added dropwise over 10 minutes. The reaction mixture is stirred at -78 °C for 3 hours and then quenched by the addition of a saturated aqueous solution of NaHCO₃. The mixture is warmed to room temperature and the aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the Diels-Alder adduct.
Signaling Pathway: Mechanism of Epibatidine
Epibatidine is a potent agonist of nicotinic acetylcholine receptors (nAChRs), which are ligand-gated ion channels.[5][6][7] It exhibits high affinity for various nAChR subtypes, particularly the α4β2 subtype, which is abundant in the central nervous system.[6] Upon binding to the nAChR, epibatidine mimics the action of the endogenous neurotransmitter acetylcholine, causing a conformational change in the receptor that opens the ion channel. This allows the influx of cations, primarily Na⁺ and Ca²⁺, leading to depolarization of the neuron and the propagation of a nerve impulse. The activation of these receptors in specific brain regions is responsible for the potent analgesic effects of epibatidine.[5][7]
Caption: Mechanism of epibatidine action at the nicotinic acetylcholine receptor.
Conclusion
This compound and related olefination reagents are indispensable tools in the synthesis of complex natural products. The examples of Brefeldin A and (-)-epibatidine highlight the importance of stereocontrolled carbon-carbon bond formation in achieving these intricate molecular architectures. The detailed protocols and mechanistic insights provided in these application notes serve as a valuable resource for researchers engaged in the field of natural product synthesis and drug discovery.
References
- 1. Crystal structure of ARF1*Sec7 complexed with Brefeldin A and its implications for the guanine nucleotide exchange mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. molbiolcell.org [molbiolcell.org]
- 3. portlandpress.com [portlandpress.com]
- 4. Dynamics of GBF1, a Brefeldin A-sensitive Arf1 exchange factor at the Golgi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dual specificity of the interfacial inhibitor brefeldin a for arf proteins and sec7 domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Epibatidine: A Promising Natural Alkaloid in Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ethyl 2-(triphenylphosphoranylidene)propionate in Pharmaceutical Ingredient Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(triphenylphosphoranylidene)propionate (CAS 5717-37-3) is a stabilized Wittig reagent crucial in modern organic and medicinal chemistry.[1][2] Its primary application lies in the stereoselective synthesis of trisubstituted alkenes, specifically favoring the formation of the (E)-isomer. This high degree of stereocontrol is paramount in the synthesis of complex molecular architectures, particularly in the development of active pharmaceutical ingredients (APIs) where specific stereochemistry is often essential for therapeutic activity.[3] As a stabilized ylide, this reagent exhibits moderate reactivity, making it highly compatible with a wide range of functional groups found in complex intermediates of drug synthesis.[4]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates.
Key Advantages in Pharmaceutical Synthesis
-
High (E)-Stereoselectivity: As a stabilized ylide, it consistently affords the thermodynamically favored (E)-alkene with high selectivity, which is critical for achieving the desired biological activity of the target API.[3]
-
Broad Functional Group Tolerance: The reagent's moderate reactivity allows it to be used in the presence of various functional groups such as esters, ethers, and aromatic nitro groups without the need for extensive protecting group strategies.[4]
-
Formation of Carbon-Carbon Bonds: It is a reliable method for the formation of carbon-carbon double bonds, a fundamental transformation in the construction of the carbon skeleton of many pharmaceutical compounds.[1][2]
-
Milder Reaction Conditions: Compared to non-stabilized ylides which often require strong bases and anhydrous conditions, reactions with this compound can often be carried out under milder conditions.[4]
Applications in Pharmaceutical Synthesis
This compound is a versatile reagent for the synthesis of a variety of pharmaceutical intermediates. A key application is in the construction of α,β-unsaturated esters, which are common structural motifs in many drug molecules.
A representative example of its application is the synthesis of (E)-ethyl 3-(4-nitrophenyl)-2-methylacrylate, an intermediate that can be further elaborated into various pharmaceutical compounds. The nitro group can be reduced to an amine, which can then be used to introduce a wide range of functionalities.
Data Presentation
The following table summarizes typical quantitative data for the Wittig reaction of this compound with an aromatic aldehyde.
| Aldehyde | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | E/Z Ratio |
| 4-Nitrobenzaldehyde | (E)-ethyl 3-(4-nitrophenyl)-2-methylacrylate | Toluene | 80 | 12 | ~96% | >98:2 |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the preparation of the Wittig reagent from commercially available starting materials.[5][6]
Materials:
-
Triphenylphosphine (C₁₈H₁₅P)
-
Ethyl 2-bromopropionate (C₅H₉BrO₂)
-
Toluene
-
Water
-
10% Potassium hydroxide solution
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a 1000 mL three-necked flask, add triphenylphosphine (131 g) and ethyl 2-bromopropionate (100 g).
-
Add 200 mL of toluene and 500 mL of water to the flask.
-
Heat the mixture to 80°C and stir for 12 hours.
-
After the reaction is complete, cool the mixture to 50°C and separate the aqueous layer.
-
Wash the organic layer with 50 mL of toluene.
-
Cool the aqueous layer to room temperature and adjust the pH to 8.0-8.5 with a 10% potassium hydroxide solution.
-
Continue stirring for 1 hour.
-
Filter the resulting precipitate and dry the solid at 50°C to yield this compound.
Expected Yield: Approximately 96%
Protocol 2: Wittig Reaction with an Aromatic Aldehyde
This protocol details the general procedure for the olefination of an aromatic aldehyde, using 4-nitrobenzaldehyde as an example, with the synthesized this compound.
Materials:
-
This compound
-
4-Nitrobenzaldehyde
-
Toluene
-
Silica gel
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 equivalents) and 4-nitrobenzaldehyde (1 equivalent) in toluene.
-
Heat the reaction mixture to 80°C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure using a rotary evaporator.
-
The crude product will contain the desired alkene and triphenylphosphine oxide as a byproduct.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the (E)-ethyl 3-(4-nitrophenyl)-2-methylacrylate from triphenylphosphine oxide.
Expected Yield: High, typically over 90%.
Protocol 3: Purification - Removal of Triphenylphosphine Oxide
The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO), which can sometimes be challenging to separate from the desired product. Here are some common methods for its removal.[1][2][5][7]
-
Crystallization: TPPO is often crystalline and can be removed by crystallization from a suitable solvent system. After concentrating the reaction mixture, dissolving the residue in a minimal amount of a solvent like dichloromethane and then adding a non-polar solvent like hexane can induce the precipitation of TPPO.[1]
-
Silica Gel Chromatography: As described in the Wittig reaction protocol, column chromatography is a very effective method for separating the non-polar alkene product from the more polar TPPO.
-
Precipitation with Metal Salts: TPPO can form insoluble complexes with metal salts like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂).[8] Adding a solution of the metal salt to the crude reaction mixture can precipitate the TPPO complex, which can then be removed by filtration.
Visualizations
Caption: Synthesis of the Wittig Reagent.
Caption: General Wittig Reaction Workflow.
Caption: Simplified Wittig Reaction Mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Workup [chem.rochester.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. shenvilab.org [shenvilab.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Tandem Reactions Involving Ethyl 2-(triphenylphosphoranylidene)propionate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for tandem reactions utilizing Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent. Tandem, or cascade, reactions offer significant advantages in organic synthesis by combining multiple bond-forming events in a single operation, thereby increasing efficiency, reducing waste, and simplifying purification processes. The protocols outlined below are intended for researchers in organic synthesis, medicinal chemistry, and drug development.
Application Note 1: Phosphine-Catalyzed [4+2] Annulation via In Situ Allenoate Formation
This protocol describes a tandem reaction sequence where this compound is first converted in situ to an allenoate, which then undergoes a phosphine-catalyzed [4+2] annulation with an imine to yield a highly functionalized tetrahydropyridine. This method is particularly valuable for the synthesis of complex heterocyclic structures from simple precursors.
Reaction Principle
The reaction proceeds in two main stages within a single pot. Initially, the stabilized ylide, this compound, reacts with an acyl chloride to generate a reactive allenoate. Subsequently, a phosphine catalyst activates the allenoate, which then undergoes a [4+2] cycloaddition with an imine, followed by a series of proton transfers to afford the final tetrahydropyridine product.
Application Notes: Aqueous Wittig Reaction of Ethyl 2-(triphenylphosphoranylidene)propionate
The Wittig reaction stands as a cornerstone in organic synthesis for the creation of carbon-carbon double bonds, transforming aldehydes and ketones into alkenes.[1][2][3] Traditionally conducted in anhydrous organic solvents, recent advancements have highlighted the efficacy of performing this reaction in aqueous media, aligning with the principles of green chemistry.[4][5] Water, as a solvent, is not only environmentally benign but has also been shown to unexpectedly accelerate reaction rates, leading to high yields of α,β-unsaturated esters.[6][7][8]
Ethyl 2-(triphenylphosphoranylidene)propionate is a stabilized ylide, a class of Wittig reagents that typically exhibit a preference for forming the thermodynamically more stable (E)-alkene.[6][9] Its reaction with aldehydes in water has proven to be a robust and efficient method for synthesizing a variety of α,β-unsaturated esters, often with excellent E-selectivity.[8][10] Despite the often poor solubility of the reactants, the hydrophobic effects in water can enhance the reaction rate.[10] The reaction is compatible with a wide range of aldehydes, including aromatic, heterocyclic aromatic, and long-chain aliphatic aldehydes.[6][7]
A significant advantage of the aqueous protocol is the ability to perform a "one-pot" synthesis. This approach circumvents the need to pre-form and isolate the phosphonium salt or the ylide, streamlining the synthetic workflow.[4] In this procedure, triphenylphosphine, an α-bromoester (like ethyl 2-bromopropanoate), and an aldehyde are simply mixed in an aqueous solution of a mild base, such as sodium bicarbonate, to generate the ylide in situ.[4][6][7]
The reaction mechanism proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered ring intermediate called an oxaphosphetane.[1][2] This intermediate subsequently collapses to yield the alkene and triphenylphosphine oxide. The formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[2][9] For stabilized ylides like this compound, this process is under kinetic control and favors the formation of the (E)-alkene.[1][11]
Data Presentation
The following table summarizes the results of the aqueous Wittig reaction between this compound (generated in situ) and various aldehydes, demonstrating the broad scope and high efficiency of this method.
| Aldehyde | Product | Reaction Time | Yield (%) | E/Z Ratio | Reference |
| Benzaldehyde | Ethyl 2-methyl-3-phenylacrylate | 40 min | 98 | >98:2 | [6] |
| 4-Nitrobenzaldehyde | Ethyl 2-methyl-3-(4-nitrophenyl)acrylate | 40 min | 99 | >98:2 | [6] |
| 4-Methoxybenzaldehyde | Ethyl 3-(4-methoxyphenyl)-2-methylacrylate | 2 h | 96 | >98:2 | [6] |
| 2-Thiophenecarboxaldehyde | Ethyl 2-methyl-3-(thiophen-2-yl)acrylate | 1 h | 95 | >98:2 | [6] |
| Cinnamaldehyde | Ethyl 2-methyl-5-phenylpenta-2,4-dienoate | 3 h | 91 | >98:2 | [6] |
| Heptanal | Ethyl 2-methylnon-2-enoate | 1.5 h | 92 | >98:2 | [6] |
Experimental Protocols
Protocol 1: One-Pot Aqueous Wittig Reaction Using in situ Ylide Generation
This protocol describes a general procedure for the synthesis of α,β-unsaturated esters by reacting an aldehyde with this compound generated in situ from triphenylphosphine and ethyl 2-bromopropanoate in an aqueous sodium bicarbonate solution.[4][7]
Materials:
-
Triphenylphosphine (PPh₃)
-
Ethyl 2-bromopropanoate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Diethyl ether or Ethyl acetate for extraction
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
1.0 M Sulfuric acid (H₂SO₄) (optional, for quenching)
-
Round-bottom flask or test tube
-
Magnetic stirrer and stir bar
-
Separatory funnel
Procedure:
-
To a round-bottom flask, add freshly ground triphenylphosphine (1.4 mmol, 1.4 equiv.).
-
Add 5 mL of a saturated aqueous solution of sodium bicarbonate and stir the resulting suspension for 1 minute.[4]
-
To this suspension, add ethyl 2-bromopropanoate (1.6 mmol, 1.6 equiv.) followed by the aldehyde (1.0 mmol, 1.0 equiv.).[4]
-
Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 40 minutes to 3 hours.[6][7]
-
Upon completion, the reaction mixture can be quenched by adding 40 drops of 1.0 M H₂SO₄ (aq).[4]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 15 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the solvent in vacuo using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel to afford the pure α,β-unsaturated ester.[4]
Visualizations
Diagram 1: General Mechanism of the Wittig Reaction
Caption: General mechanism of the Wittig reaction.
Diagram 2: Experimental Workflow for One-Pot Aqueous Wittig Reaction
Caption: Workflow for the one-pot aqueous Wittig reaction.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. www1.udel.edu [www1.udel.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. sciepub.com [sciepub.com]
- 5. scribd.com [scribd.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3 [organic-chemistry.org]
- 11. Buy this compound | 5717-37-3 [smolecule.com]
Application Notes and Protocols for Ethyl 2-(triphenylphosphoranylidene)propionate in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role of Ethyl 2-(triphenylphosphoranylidene)propionate and related stabilized phosphoranes in polymer chemistry. The focus is on the synthesis of unsaturated and conjugated polymers via the Wittig polycondensation reaction. Detailed experimental protocols, data presentation, and workflow visualizations are provided to guide researchers in the application of this versatile reagent class for the development of novel polymeric materials.
Introduction to the Role of Stabilized Ylides in Polymer Synthesis
This compound is a stabilized phosphorus ylide, a class of reagents pivotal in the Wittig reaction for the formation of carbon-carbon double bonds.[1] In polymer chemistry, this reaction is adapted for step-growth polymerization, commonly referred to as Wittig polycondensation. This methodology is particularly valuable for the synthesis of polymers containing vinylene units in their backbone, such as poly(p-phenylene vinylene) (PPV) and its derivatives, which are known for their conductive and electroluminescent properties.[2]
The polymerization typically involves the reaction of a bifunctional phosphorus ylide (or a bis(phosphonium salt) as its precursor) with a dialdehyde. The ester functionality in reagents like this compound stabilizes the ylide, which generally leads to the formation of (E)-alkenes with high stereoselectivity.[3] This stereocontrol is crucial for achieving the desired planarity and conjugation in the resulting polymer chains, which in turn dictates their electronic and optical properties.
Applications in Polymer Chemistry
The primary application of Wittig-type reagents in polymer chemistry is in the synthesis of conjugated polymers for organic electronics. These materials are integral components in:
-
Organic Light-Emitting Diodes (OLEDs): PPV and its derivatives are widely used as emissive layers in OLEDs due to their high photoluminescence quantum yields.[2]
-
Organic Photovoltaics (OPVs): The tunable bandgap of these polymers makes them suitable as donor materials in bulk heterojunction solar cells.
-
Organic Field-Effect Transistors (OFETs): The semiconducting nature of these polymers allows for their use as the active channel material in transistors.
Beyond conjugated polymers, the Wittig reaction can be employed to synthesize unsaturated polyesters and other polymers where the introduction of a carbon-carbon double bond in the main chain is desired, offering a high degree of control over the polymer structure.
Quantitative Data from Wittig Polycondensation
The molecular weight and polydispersity of polymers synthesized via Wittig polycondensation are critical parameters influencing their processing and performance. Below is a summary of representative data from the literature for PPV derivatives synthesized through similar Wittig-type reactions.
| Polymer Name | Monomers | M ( g/mol ) | M ( g/mol ) | PDI (Đ) | Yield (%) | Reference |
| Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV) | 2,5-Didecylterephthalaldehyde & p-Xylylene bis(triphenylphosphonium bromide) | 18,500 | 48,100 | 2.6 | ~70-80 | [2] |
| Poly(2,5-didecyloxy-p-phenylene vinylene) (PDOPV) | 2,5-Didecyloxyterephthalaldehyde & p-Xylylene bis(triphenylphosphonium bromide) | 22,300 | 55,800 | 2.5 | ~70-80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a Poly(p-phenylene vinylene) Derivative via Wittig Polycondensation
This protocol describes the synthesis of Poly(2,5-didecyl-p-phenylene vinylene) (PDDPV) and serves as a general procedure for the Wittig polycondensation between a dialdehyde and a bis(phosphonium salt).
Materials:
-
2,5-Didecylterephthalaldehyde
-
p-Xylylene bis(triphenylphosphonium bromide)
-
Potassium tert-butoxide
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
Procedure: [2]
-
Monomer Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas inlet, dissolve 2,5-didecylterephthalaldehyde (e.g., 2.4 mmol) and p-xylylene bis(triphenylphosphonium bromide) (e.g., 2.4 mmol) in anhydrous DMF (50 mL) under an inert atmosphere (Argon or Nitrogen).
-
Base Addition: To the stirred solution, add potassium tert-butoxide (e.g., 11.9 mmol) in one portion.
-
Polymerization: Heat the reaction mixture to 80°C and stir vigorously overnight under an inert atmosphere. The formation of the polymer is often indicated by a color change and an increase in viscosity.
-
Precipitation and Purification:
-
Cool the reaction mixture to room temperature and pour it into methanol (200 mL) to precipitate the polymer.
-
Collect the polymer by filtration or centrifugation.
-
Wash the polymer repeatedly with methanol to remove unreacted monomers and salts.
-
Redissolve the polymer in a minimum amount of a suitable solvent like THF.
-
Reprecipitate the polymer by adding the solution dropwise into methanol.
-
Repeat the dissolution-precipitation cycle two more times to ensure high purity.
-
-
Drying: Collect the purified polymer by filtration and dry it under vacuum at 40-50°C until a constant weight is achieved.
Characterization:
-
The structure of the resulting polymer can be confirmed using ¹H NMR and FTIR spectroscopy.
-
The molecular weight (M) and polydispersity index (PDI) can be determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
Visualizations
Logical Workflow for Wittig Polycondensation
Caption: Workflow for polymer synthesis via Wittig polycondensation.
Signaling Pathway of the Wittig Reaction Mechanism
References
Application Notes and Protocols: Ethyl 2-(triphenylphosphoranylidene)propionate in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent, in the field of materials science. This document details its role in the synthesis of advanced polymers and the functionalization of material surfaces, supported by experimental protocols and quantitative data.
Introduction to this compound in Materials Science
This compound (CAS 5717-37-3) is a versatile reagent in organic synthesis, primarily utilized in the Wittig reaction to form carbon-carbon double bonds from carbonyl compounds.[1] In materials science, this capability is harnessed to design and synthesize novel polymers and functional materials with tailored properties.[2] As a stabilized ylide, it offers excellent control over the formation of α,β-unsaturated esters, which can be incorporated into polymer backbones or as pendant groups.
The applications in materials science are primarily centered on:
-
Polymer Synthesis: The creation of conjugated polymers, such as poly(p-phenylenevinylene) (PPV) derivatives, which are of significant interest for their optical and electronic properties.[3] It is also used to synthesize specialty monomers that can be polymerized to yield materials with enhanced thermal stability, mechanical strength, or specific functionalities.[2]
-
Surface Modification: The functionalization of surfaces to alter their chemical and physical properties. While less documented for this specific reagent, the Wittig reaction is a viable method for covalently attaching organic molecules to surfaces bearing aldehyde or ketone groups.
-
Development of Advanced Materials: Its role as an intermediate allows for the creation of complex organic structures that can be integrated into coatings, plastics, and other advanced materials to impart properties such as UV resistance and improved flexibility.[2]
Quantitative Data
The following tables summarize key quantitative data for this compound and a representative Wittig reaction.
| Property | Value | Reference |
| CAS Number | 5717-37-3 | [4] |
| Molecular Formula | C₂₃H₂₃O₂P | [4] |
| Molecular Weight | 362.40 g/mol | [4] |
| Melting Point | 158-162 °C | [4] |
| Appearance | Yellow crystalline powder | [4] |
| Solubility | Soluble in chloroform and methanol (slightly) | [4] |
| Reaction Parameter | Value | Reference |
| Typical Reactants | Aldehydes, Ketones | [5] |
| Product | Alkene (α,β-unsaturated ester) | [5] |
| Byproduct | Triphenylphosphine oxide | [5] |
| Stereoselectivity (with stabilized ylides) | Predominantly (E)-alkene | [5] |
| Yield (Synthesis of the reagent) | 75.2% | [6] |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of the Wittig reagent from ethyl 2-bromopropanoate and triphenylphosphine.[6]
Materials:
-
Triphenylphosphine (52.46 g, 200.0 mmol)
-
Ethyl 2-bromopropanoate (26.03 mL, 200.0 mmol)
-
Ethyl acetate (130 mL)
-
Dichloromethane (600 mL)
-
2 M Aqueous sodium hydroxide solution (200 mL)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
500-mL round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Büchner funnel and filter flask
-
1-L separatory funnel
-
Rotary evaporator
Procedure:
-
To a 500-mL round-bottomed flask, add triphenylphosphine (52.46 g), ethyl acetate (130 mL), and ethyl 2-bromopropanoate (26.03 mL).
-
Attach a reflux condenser and heat the mixture to reflux (75-80 °C) under an inert atmosphere (e.g., argon) for 24 hours. A white precipitate will form.
-
Cool the reaction mixture to room temperature and collect the white precipitate by suction filtration using a Büchner funnel. Wash the solid with ethyl acetate (100 mL).
-
Dissolve the collected salt in dichloromethane (500 mL) and transfer the solution to a 1-L separatory funnel.
-
Add 2 M aqueous sodium hydroxide solution (200 mL) and shake the funnel vigorously. Separate the organic and aqueous layers.
-
Extract the aqueous phase with an additional 100 mL of dichloromethane.
-
Combine the organic phases and wash with brine.
-
Dry the combined organic phase over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator at 30 °C.
-
Dry the resulting light-yellow solid under vacuum to yield this compound (approximately 54.51 g, 75.2% yield).[6]
General Protocol for Wittig Polymerization
This protocol provides a general methodology for the synthesis of a poly(arylenevinylene) derivative using this compound and a dialdehyde monomer.
Materials:
-
This compound
-
Aromatic dialdehyde (e.g., terephthalaldehyde)
-
Anhydrous solvent (e.g., toluene or THF)
-
Base (if starting from the phosphonium salt, e.g., sodium hydride or potassium tert-butoxide)
-
Methanol
Equipment:
-
Three-necked round-bottomed flask
-
Condenser
-
Inert gas inlet (e.g., argon or nitrogen)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Apparatus for precipitation and filtration
Procedure:
-
In a flame-dried, three-necked round-bottomed flask under an inert atmosphere, dissolve the aromatic dialdehyde in the anhydrous solvent.
-
In a separate flask, dissolve an equimolar amount of this compound in the same anhydrous solvent.
-
Slowly add the solution of the Wittig reagent to the stirred solution of the dialdehyde at room temperature.
-
Heat the reaction mixture to reflux and maintain for 24-48 hours, or until polymer precipitation is observed.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) to observe the consumption of the monomers.
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Collect the polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum.
-
Characterize the resulting polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, NMR for structure, and TGA/DSC for thermal properties.
Visualizations
Caption: General mechanism of the Wittig reaction.
Caption: Workflow for Wittig polymerization and characterization.
References
- 1. Design, Synthesis and Characterization of Functionalized Poly (p-Phenylene Vinylene) Copolymers: The Development of a Universal Method towards Advanced Conjugated Polymers for Device Applications | Document Server@UHasselt [documentserver.uhasselt.be]
- 2. Synthesis and Optimization of Ethylenediamine-Based Zwitterion on Polymer Side Chain for Recognizing Narrow Tumorous pH Windows - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
- 4. This compound | 5717-37-3 [chemicalbook.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Low yield in Wittig reaction with Ethyl 2-(triphenylphosphoranylidene)propionate
Welcome to the Technical Support Center for the Wittig Reaction. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of stabilized ylides, with a specific focus on Ethyl 2-(triphenylphosphoranylidene)propionate .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered a "stabilized" ylide?
Q2: What is the expected stereoselectivity when using this compound?
Stabilized ylides, such as this compound, predominantly yield the thermodynamically more stable (E)-alkene.[1][2] This is because the initial steps of the reaction mechanism are reversible, allowing for equilibration to the more stable intermediate that leads to the (E)-product.
Q3: My reaction with a ketone is showing low to no conversion. Why is this?
Stabilized ylides are less reactive than their unstabilized counterparts and, as a result, often fail to react efficiently with sterically hindered or less reactive ketones.[2][3] If you are experiencing low yields with a ketone, consider switching to the Horner-Wadsworth-Emmons (HWE) reaction, which employs more nucleophilic phosphonate carbanions and often provides better results for such substrates.
Q4: What is the most common byproduct of this reaction and how can I remove it?
The most common and often problematic byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO). TPPO can be difficult to separate from the desired alkene product due to similar solubility profiles. Common purification methods include:
-
Column chromatography: This is a very effective method for separating the alkene from TPPO.
-
Crystallization: If your product is a solid, recrystallization may be effective as TPPO might have different solubility in the chosen solvent system.
-
Precipitation of TPPO: In some cases, TPPO can be precipitated out of a non-polar solvent mixture (like diethyl ether/hexanes) while the desired product remains in solution.
Q5: Can I perform this reaction in an aqueous or solvent-free environment?
Yes, for certain substrates, "green" chemistry approaches have been developed for the Wittig reaction using stabilized ylides. One-pot reactions in aqueous sodium bicarbonate have been reported to be successful.[4] Solvent-free reactions, where a liquid aldehyde is reacted directly with the solid ylide, have also been demonstrated to be effective and can simplify workup.
Troubleshooting Guide for Low Yield
Low yield is a common issue encountered during the Wittig reaction. The following guide provides a systematic approach to diagnosing and resolving potential problems.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in Wittig reactions.
Data Presentation: Reaction Conditions vs. Yield
The following table summarizes the yield of α,β-unsaturated esters from the reaction of various aldehydes with stabilized ylides under different conditions. This data is compiled to provide a comparative overview.
| Aldehyde | Ylide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | (E:Z) Ratio |
| Benzaldehyde | This compound | - | Dichloromethane | Room Temp | 2 | ~95 | >95:5 |
| 4-Nitrobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (sat.) | Water | Reflux | 1 | 87 | 95.5:4.5 |
| Anisaldehyde | (Carbethoxymethylene)triphenylphosphorane | NaHCO₃ (sat.) | Water | Reflux | 1 | 87 | 99.8:0.2 |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | None (Solvent-free) | 120 | 0.25 | >90 | >98:2 |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)-triphenylphosphonium bromide | K₂CO₃ | Water | 90 | 0.5 | 90 | 92:8 |
Note: Data compiled from multiple sources for illustrative purposes. Yields and ratios are highly dependent on specific substrate and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the preparation of the stabilized ylide from its corresponding phosphonium salt.
Materials:
-
Ethyl 2-bromopropanoate
-
Triphenylphosphine
-
Ethyl acetate
-
Dichloromethane
-
2 M Sodium hydroxide solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
A solution of triphenylphosphine (1.0 eq) and ethyl 2-bromopropanoate (1.0 eq) in ethyl acetate is heated at reflux for 24 hours.
-
The resulting white precipitate (the phosphonium salt) is collected by suction filtration and washed with ethyl acetate.
-
The phosphonium salt is dissolved in dichloromethane and transferred to a separatory funnel.
-
An aqueous solution of 2 M sodium hydroxide is added, and the mixture is shaken vigorously.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound as a solid.[5]
Protocol 2: Wittig Reaction of an Aldehyde with this compound
This protocol provides a general procedure for the olefination of an aldehyde.
Materials:
-
Aldehyde (e.g., benzaldehyde, 1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
-
Silica gel
Procedure:
-
Dissolve the aldehyde in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add the this compound in portions to the stirring solution at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, evaporate the DCM under a stream of nitrogen or using a rotary evaporator.
-
To the crude residue, add a mixture of 25% diethyl ether in hexanes. This will cause the triphenylphosphine oxide byproduct to precipitate as a white solid.
-
Filter the mixture to remove the precipitated TPPO, collecting the filtrate which contains the product.
-
Concentrate the filtrate and purify the resulting crude product by flash column chromatography on silica gel to obtain the pure α,β-unsaturated ester.
References
Technical Support Center: Wittig Reaction with Ethyl 2-(triphenylphosphoranylidene)propionate and Ketones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ethyl 2-(triphenylphosphoranylidene)propionate in Wittig reactions with ketones.
Troubleshooting Guides
Issue 1: Low to No Conversion of the Ketone
Symptoms:
-
TLC or GC-MS analysis shows a significant amount of unreacted ketone starting material.
-
The desired alkene product is formed in very low yields or not at all.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Steric Hindrance | This compound is a stabilized ylide and is less reactive than unstabilized ylides. Sterically hindered ketones present a significant barrier to the approach of the ylide, leading to slow or non-existent reaction. | 1. Increase Reaction Temperature: Carefully increase the reaction temperature in increments. Monitor for decomposition of starting materials and products. 2. Prolong Reaction Time: Extend the reaction time and monitor the progress by TLC or GC-MS. 3. Use a More Reactive Reagent: Consider using the Horner-Wadsworth-Emmons (HWE) reaction, which is often more effective for sterically hindered ketones. |
| Insufficient Ylide Reactivity | The inherent stability of the ylide, due to the electron-withdrawing ester group, reduces its nucleophilicity, making it less reactive towards ketones compared to aldehydes. | 1. Alternative Ylide: If the desired product structure allows, consider a more reactive, non-stabilized ylide, although this will likely result in the (Z)-alkene. 2. Alternative Reaction: The Horner-Wadsworth-Emmons reaction is a well-established alternative for the synthesis of (E)-α,β-unsaturated esters from ketones. |
| Poor Ylide Quality | The ylide may have decomposed due to moisture or improper storage. | 1. Use Freshly Prepared Ylide: It is best to use the ylide shortly after its preparation. 2. Proper Storage: If storing, ensure it is under an inert atmosphere (argon or nitrogen) and in a desiccator to protect from moisture and air. |
| Presence of Protic Solvents | Traces of water or alcohol in the reaction mixture will protonate the ylide, rendering it unreactive. | 1. Use Anhydrous Solvents: Ensure all solvents are rigorously dried before use. 2. Dry Glassware: Flame-dry or oven-dry all glassware before setting up the reaction. |
Issue 2: Formation of Unexpected Byproducts
Symptoms:
-
TLC or NMR analysis shows the presence of compounds other than the starting materials and the desired alkene.
Possible Causes and Solutions:
| Possible Cause | Explanation | Recommended Solution |
| Enolization of the Ketone | If the ketone has acidic α-protons, the ylide can act as a base, leading to enolate formation. This is a competing, non-productive pathway. | 1. Use a Non-Nucleophilic Base for Ylide Generation: If preparing the ylide in situ, use a base that is less likely to deprotonate the ketone, such as sodium hexamethyldisilazide (NaHMDS). 2. Lower Reaction Temperature: Perform the reaction at a lower temperature to favor the nucleophilic attack of the ylide on the carbonyl over the deprotonation of the ketone. |
| Retro-Aldol Reaction | For some ketone substrates, the basic conditions of the Wittig reaction can induce a retro-Aldol cleavage, especially if the ketone is a product of a prior Aldol reaction. | 1. Milder Reaction Conditions: Use the mildest possible conditions (lower temperature, shorter reaction time) that still afford the desired product. 2. Protecting Groups: If the ketone substrate has other functional groups that might be susceptible to the basic conditions, consider using appropriate protecting groups. |
| Michael Addition | If the ketone is an α,β-unsaturated ketone, the ylide can potentially undergo a Michael addition to the double bond instead of the desired Wittig reaction at the carbonyl. | 1. Use a More Reactive Ylide: A more reactive, non-stabilized ylide is more likely to favor the Wittig reaction. 2. Change Reaction Conditions: Modifying the solvent and temperature may alter the selectivity between the two reaction pathways. |
Frequently Asked Questions (FAQs)
Q1: Why is my Wittig reaction with a ketone and this compound not working?
A1: The most common reason for failure is the low reactivity of the stabilized ylide with the ketone, especially if the ketone is sterically hindered. Stabilized ylides are less nucleophilic and may not react with less electrophilic carbonyls like ketones. Consider increasing the reaction temperature, prolonging the reaction time, or using the Horner-Wadsworth-Emmons reaction as an alternative.
Q2: What is the expected stereochemistry of the alkene product?
A2: Wittig reactions with stabilized ylides, such as this compound, predominantly yield the (E)-alkene (trans isomer). This is because the reaction is thermodynamically controlled, allowing for equilibration to the more stable anti-oxaphosphetane intermediate, which then decomposes to the (E)-alkene.
Q3: How can I remove the triphenylphosphine oxide byproduct?
A3: Triphenylphosphine oxide can often be challenging to remove completely. Here are a few common methods:
-
Crystallization: If your product is a solid, recrystallization is often effective.
-
Chromatography: Column chromatography on silica gel is a very common and effective method for separating the alkene from triphenylphosphine oxide.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated by adding a non-polar solvent like hexane or a mixture of diethyl ether and hexane, while the desired product remains in solution.
Q4: Can I use a base to generate the ylide in situ in the presence of my ketone?
A4: While possible, it is generally not recommended. The base used to deprotonate the phosphonium salt to form the ylide can also react with the ketone, for example, by causing enolization. It is generally better to prepare the ylide separately and then add the ketone to the reaction mixture.
Q5: What are some alternative reactions to consider if the Wittig reaction fails?
A5: The most common and effective alternative for the synthesis of α,β-unsaturated esters from ketones is the Horner-Wadsworth-Emmons (HWE) reaction . The HWE reaction utilizes a phosphonate ester, which is more nucleophilic than the corresponding stabilized ylide, and often gives excellent yields of the (E)-alkene. The phosphate byproduct of the HWE reaction is also water-soluble, which can simplify the purification process.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from literature procedures.
Materials:
-
Triphenylphosphine
-
Ethyl 2-bromopropionate
-
Toluene
-
Sodium hydroxide (aqueous solution)
-
Dichloromethane
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve triphenylphosphine and ethyl 2-bromopropionate in toluene.
-
Heat the mixture to reflux and stir for 12-24 hours. A white precipitate of the phosphonium salt will form.
-
Cool the reaction mixture to room temperature and collect the phosphonium salt by filtration. Wash the salt with fresh toluene or diethyl ether.
-
Dissolve the phosphonium salt in a mixture of water and dichloromethane.
-
Slowly add an aqueous solution of sodium hydroxide with vigorous stirring until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain this compound as a solid.
General Procedure for the Wittig Reaction with a Ketone
Materials:
-
This compound
-
Ketone
-
Anhydrous toluene or tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound and anhydrous toluene (or THF).
-
Dissolve the ylide by stirring at room temperature.
-
Add a solution of the ketone in the same anhydrous solvent to the ylide solution dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide and any unreacted starting materials.
Visualizations
Caption: Workflow for the Wittig reaction with a stabilized ylide.
Caption: Troubleshooting logic for low-yield Wittig reactions.
Optimizing reaction conditions for Ethyl 2-(triphenylphosphoranylidene)propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing reaction conditions and troubleshooting experiments involving Ethyl 2-(triphenylphosphoranylidene)propionate.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Wittig reaction using this compound.
Issue 1: Low or No Product Yield
-
Question: My Wittig reaction is resulting in a low yield or no desired alkene product. What are the potential causes and how can I resolve this?
-
Answer: Low or no yield in a Wittig reaction with a stabilized ylide like this compound can stem from several factors. A primary consideration is the reactivity of the carbonyl compound. Stabilized ylides are less reactive than their non-stabilized counterparts and may react slowly or not at all with sterically hindered ketones.[1] Another common issue is the degradation of the ylide by water or acidic protons in the reaction mixture. Ensure that all reagents and solvents are anhydrous, as water will decompose the ylide.[2] If your substrate contains acidic functional groups (e.g., phenols, carboxylic acids), they may quench the ylide. Protection of these groups prior to the Wittig reaction is recommended.
A logical workflow for troubleshooting low yield is as follows:
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Poor (E/Z) Stereoselectivity
-
Question: My reaction is producing a mixture of (E) and (Z) isomers, but I need to favor the (E)-alkene. How can I improve the stereoselectivity?
-
Answer: this compound is a stabilized ylide, which generally favors the formation of the thermodynamically more stable (E)-alkene.[1][3][4] However, reaction conditions can influence the E/Z ratio. The formation of the (E)-alkene is often under thermodynamic control, meaning that allowing the reaction to equilibrate can increase the proportion of the (E) isomer. Factors that can affect selectivity include the solvent, temperature, and the presence of salts. For stabilized ylides, polar solvents can sometimes influence the stereochemical outcome.[5] In some cases, higher temperatures can promote the formation of the (E)-isomer.[6] It is important to avoid lithium-based reagents if high E-selectivity is desired, as lithium salts can decrease the selectivity.[1]
Issue 3: Difficulty in Removing Triphenylphosphine Oxide Byproduct
-
Question: I am struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are the best purification strategies?
-
Answer: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions due to its high boiling point and solubility in many organic solvents.[7] Several methods can be employed for its removal:
-
Crystallization: If your product has significantly different solubility properties from TPPO, crystallization can be an effective purification method.[7]
-
Chromatography: Column chromatography is a widely used technique to separate the desired alkene from TPPO.[7]
-
Precipitation: TPPO is poorly soluble in nonpolar solvents like hexane and diethyl ether.[8] You can attempt to precipitate the TPPO from your crude reaction mixture by dissolving it in a minimal amount of a polar solvent and then adding a large excess of a nonpolar solvent.
-
Complexation: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride or calcium bromide.[9][10] Adding these salts to the reaction mixture in an appropriate solvent can precipitate the TPPO complex, which can then be removed by filtration.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical stereoselectivity I can expect with this compound?
-
Q2: Can I use this ylide with ketones?
-
A2: Yes, but with limitations. Stabilized ylides are less reactive and may show low reactivity with sterically hindered ketones.[1] Aldehydes are generally better substrates.
-
-
Q3: Does the reaction require a strong base?
-
A3: this compound is a stable ylide and can often be used directly without the need for in-situ generation with a strong base. Some procedures may still benefit from a mild base to facilitate the reaction.[11]
-
-
Q4: What solvents are recommended for this reaction?
-
A4: A variety of solvents can be used, with the choice often influencing reaction time and selectivity. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), and toluene. Solvent-free conditions have also been reported to be effective.[12][13] The effect of solvent polarity on the stereoselectivity of reactions with stabilized ylides can be significant.[5]
-
-
Q5: How should I store this compound?
-
A5: It should be stored in a cool, dry place under an inert atmosphere to prevent decomposition from moisture and air.
-
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Selectivity
| Aldehyde | Ylide | Conditions | Yield (%) | E/Z Ratio | Reference |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Water, 20°C, 4h | 66% | 92:8 | [6] |
| p-Anisaldehyde | (Ethoxycarbonylmethyl)triphenylphosphonium bromide | Water, 90°C, 30min | 90% | 92:8 | [6] |
| Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | Solvent-free, RT, 15min | - | (E)-isomer is major product | [14] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Cinnamate via a Solvent-Free Wittig Reaction
This protocol is adapted for this compound based on a similar reaction with a related stabilized ylide.[12][13][14]
Materials:
-
Benzaldehyde
-
This compound
-
5 mL conical vial
-
Magnetic stir vane
-
Hexanes
Procedure:
-
To a clean, dry 5 mL conical vial, add approximately 60 mg of benzaldehyde and record the exact mass.
-
Calculate the required mass of this compound for a 1:1.15 molar ratio relative to benzaldehyde.
-
Add the calculated amount of the solid phosphorane reagent to the conical vial containing the benzaldehyde.
-
Add a magnetic spin vane and stir the mixture vigorously at room temperature for 15-30 minutes. The reaction progress can be monitored by TLC.
-
Upon completion of the reaction, add 3 mL of hexanes to the vial and continue stirring to extract the product.
-
Prepare a filtering pipette by placing a small plug of cotton at the tip.
-
Filter the hexane solution through the pipette into a clean, pre-weighed conical vial, leaving the solid triphenylphosphine oxide behind.
-
Wash the solid residue in the reaction vial with another 1.5 mL of hexanes, stir, and filter this solution into the collection vial.
-
Evaporate the hexanes from the combined filtrates using a gentle stream of nitrogen or a rotary evaporator to yield the crude ethyl cinnamate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for Wittig Olefination in an Aqueous Medium
This protocol is a general method for performing Wittig reactions with stabilized ylides in water.[15]
Materials:
-
Aldehyde
-
This compound
-
Reaction solvent (e.g., water or aqueous mixtures)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 equivalent) in the chosen aqueous reaction solvent.
-
Add the aldehyde (2.0 equivalents) to the solution at the desired reaction temperature (e.g., 4°C or room temperature).
-
Stir the mixture for the desired reaction time (e.g., 12 hours).
-
After the reaction is complete, extract the mixture with dichloromethane (e.g., 5 x 5 mL).
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Filter the solution and concentrate the filtrate under reduced pressure.
-
Purify the resulting product using flash column chromatography.
Visualizations
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. echemi.com [echemi.com]
- 11. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 12. community.wvu.edu [community.wvu.edu]
- 13. www1.udel.edu [www1.udel.edu]
- 14. webassign.net [webassign.net]
- 15. rsc.org [rsc.org]
Technical Support Center: Removal of Triphenylphosphine Oxide Byproduct from Wittig Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the effective removal of the triphenylphosphine oxide (TPPO) byproduct from Witt ig reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is the removal of triphenylphosphine oxide (TPPO) from my Wittig reaction so challenging?
A1: Triphenylphosphine oxide is a common byproduct of the Wittig reaction. Its removal can be difficult due to its high polarity, which often causes it to have similar solubility properties to the desired product, leading to co-purification. On a large scale, traditional column chromatography, while effective, can be time-consuming and costly.[1]
Q2: What are the primary strategies for removing TPPO?
A2: The main strategies for TPPO removal can be broadly categorized into:
-
Precipitation/Crystallization: This involves selectively precipitating either the TPPO or the desired product from a suitable solvent system.[1][2] This can be enhanced by the addition of metal salts that form insoluble complexes with TPPO.[2][3][4]
-
Chromatography: This includes standard silica gel column chromatography, a quick filtration through a silica plug, and more advanced techniques like high-performance countercurrent chromatography (HPCCC).[5][6]
-
Solvent Extraction: Utilizing the differential solubility of the product and TPPO in various solvents.
-
Scavenger Resins: Employing resins that selectively bind to TPPO, allowing for its removal by filtration.[7]
Q3: How do I choose the best removal method for my specific product and reaction scale?
A3: The optimal method depends on several factors, including the polarity, solubility, and stability of your desired product, the solvent used in the Wittig reaction, and the scale of your experiment. The following decision-making workflow can guide your choice:
Caption: Decision workflow for TPPO removal.
Troubleshooting Guides
Issue: My product is co-eluting with TPPO during column chromatography.
-
Solution 1: Filtration Through a Silica Plug. For less polar products, this is a rapid and effective method. The high polarity of TPPO causes it to adsorb strongly onto the silica gel, while the less polar product passes through.[5][8]
-
Solution 2: Modify the Mobile Phase. If using column chromatography, try a less polar solvent system. This will increase the retention of TPPO on the silica gel.
Issue: I want to avoid column chromatography for a large-scale reaction.
-
Solution 1: Precipitation with a Non-Polar Solvent. This is often effective for products that are soluble in moderately polar solvents. By dissolving the crude mixture in a minimal amount of a more polar solvent and then adding a non-polar "anti-solvent" like hexanes or pentane, the TPPO can be selectively precipitated.[2]
-
Solution 2: Precipitation with Metal Salts. Triphenylphosphine oxide acts as a Lewis base and forms insoluble complexes with metal salts like ZnCl₂, MgCl₂, or CaBr₂.[2][7] These complexes can be easily removed by filtration.[2]
Issue: The metal salt complexation method is not working in my reaction solvent (e.g., THF).
-
Solution: Some metal salt complexes, like those with MgCl₂ and ZnCl₂, are not effective in ethereal solvents like THF.[7] In such cases, consider a solvent exchange to a solvent where the complex is insoluble, such as toluene or ethyl acetate.[7] Alternatively, anhydrous calcium bromide (CaBr₂) has been shown to be effective for removing TPPO from THF solutions.[7]
Experimental Protocols
Method 1: Precipitation of TPPO with a Non-Polar Solvent
This method is suitable for non-polar to moderately polar products.
Caption: Workflow for TPPO precipitation.
Protocol:
-
Concentrate the crude reaction mixture to obtain a viscous oil or solid.
-
Dissolve the residue in a minimum amount of a suitable solvent where both the product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[2]
-
Slowly add a non-polar solvent such as hexanes or pentane while stirring.[2]
-
Cool the mixture in an ice bath or refrigerator to further decrease the solubility of TPPO and promote crystallization.[2]
-
Collect the precipitated TPPO by filtration.[2]
-
Wash the precipitate with a small amount of the cold non-polar solvent.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the purified product.
Method 2: Precipitation of a TPPO-Metal Salt Complex (using ZnCl₂)
This method is effective in polar solvents and for a range of product polarities.[3][4]
Caption: Workflow for TPPO-metal salt precipitation.
Protocol:
-
After the Wittig reaction is complete, if the reaction was not performed in a polar solvent like ethanol, dissolve the crude reaction mixture in ethanol.[2]
-
Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.[2]
-
Add the ZnCl₂ solution to the ethanolic solution of the crude product at room temperature.[2]
-
Stir the mixture. Scraping the inside of the flask can help induce precipitation. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form.[2]
-
Filter the mixture to remove the precipitate.[2]
-
Concentrate the filtrate to remove the ethanol.
-
The remaining residue can be further purified by slurrying with a solvent like acetone to remove any excess zinc chloride, which is insoluble.[4]
Method 3: Filtration through a Silica Plug
This method is ideal for small-scale purification of non-polar to moderately polar products.[5][8]
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a non-polar solvent system, such as pentane/ether or hexane/ether.[2][5]
-
Prepare a short column (a "plug") of silica gel in a sintered glass funnel or a chromatography column.
-
Pass the suspension of the crude product through the silica plug.[2]
-
Elute the desired product with a suitable solvent system (e.g., increasing the polarity slightly if necessary), leaving the highly polar TPPO adsorbed on the silica.
-
Collect the fractions containing the product and concentrate to dryness. This procedure may need to be repeated 2-3 times for complete removal.[8]
Data Presentation
Table 1: Comparison of TPPO Removal Methods
| Method | Principle | Advantages | Disadvantages | Typical Product Polarity | Scale |
| Precipitation (Non-Polar Solvent) | Low solubility of TPPO in non-polar solvents.[9] | Simple, often effective, avoids chromatography. | Product must be soluble in the non-polar solvent. | Non-polar to moderately polar | Small to Large |
| Precipitation (Metal Salt Complex) | Formation of an insoluble TPPO-metal salt complex.[2][3][4] | High efficiency, can be used with polar products and solvents.[4] | Potential for product to complex with the metal salt. | Broad range | Small to Large |
| Silica Plug Filtration | Strong adsorption of polar TPPO to silica gel.[5] | Fast, effective for less polar products. | Not suitable for polar products, may require repetition.[8] | Non-polar to moderately polar | Small |
| Column Chromatography | Differential partitioning of components between stationary and mobile phases. | High purity can be achieved. | Time-consuming, requires significant solvent, not ideal for large scale. | Broad range | Small |
| HPCCC | Liquid-liquid partitioning. | High recovery and purity, eliminates solid support.[6][10] | Requires specialized equipment. | Broad range | Small to Medium |
| Scavenger Resins | Covalent or ionic binding of TPPO to a solid support.[7] | High selectivity, simple filtration workup. | Cost of resins, may require optimization of reaction time. | Broad range | Small to Medium |
Table 2: Solubility of Triphenylphosphine Oxide (TPPO) in Common Solvents
| Solvent | Solubility | Notes |
| Water | Insoluble[1][11] | |
| Hexane / Cyclohexane / Pentane | Insoluble / Poorly soluble[1][11][12] | Often used as anti-solvents for precipitation. |
| Diethyl Ether | Sparingly soluble | Can be used for precipitation, especially when cooled. |
| Toluene | Soluble | |
| Dichloromethane | Soluble | |
| Ethyl Acetate | Soluble | |
| Ethanol / Methanol / Isopropanol | Soluble[1][11] | Often used as the solvent for metal salt complexation. |
| Tetrahydrofuran (THF) | Soluble |
References
- 1. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. shenvilab.org [shenvilab.org]
- 6. A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scientificupdate.com [scientificupdate.com]
- 8. Workup [chem.rochester.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. echemi.com [echemi.com]
Effect of temperature on Ethyl 2-(triphenylphosphoranylidene)propionate stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized Wittig reagent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability, it is recommended to store this compound at 0-8 °C.[1] Some suppliers recommend storing it frozen (below 0°C) and under an inert gas as it is sensitive to air and heat.[2]
Q2: How stable is this compound at room temperature?
This compound is a stabilized ylide, which makes it more stable than non-stabilized ylides.[3][4][5] Some stabilized ylides are stable enough to be stored on a shelf for extended periods.[5] However, for long-term storage and to ensure reagent integrity, adhering to the recommended refrigerated or frozen conditions is crucial.
Q3: Is this reagent sensitive to air and moisture?
Yes, this compound is listed as being air and heat sensitive.[2] While stabilized ylides are generally more robust than their non-stabilized counterparts, exposure to air and moisture can lead to degradation over time. It is best handled under an inert atmosphere (e.g., nitrogen or argon).
Q4: What are the typical signs of decomposition?
Decomposition of the reagent may be indicated by a change in color or physical state, and most critically, by poor performance in a Wittig reaction, such as low yields or the absence of the desired alkene product. An impurity profile showing the presence of triphenylphosphine oxide could also indicate degradation.
Troubleshooting Guide
Issue 1: Low or No Yield in Wittig Reaction
| Possible Cause | Troubleshooting Step |
| Reagent Decomposition | If the reagent has been stored improperly or for an extended period, its activity may be compromised. It is advisable to use a fresh batch of the reagent or test the current batch on a reliable, high-yielding reaction. |
| Sterically Hindered Carbonyl | Stabilized ylides, such as this compound, can exhibit low reactivity with sterically hindered ketones.[3][4] If possible, consider using a less hindered carbonyl compound. Alternatively, a more reactive Wittig reagent or different reaction conditions (e.g., higher temperature, longer reaction time) may be necessary. |
| Reaction Temperature | While the reagent is heat-sensitive for storage, the Wittig reaction itself may require elevated temperatures to proceed at a reasonable rate, especially with less reactive substrates. A study on a different Wittig reaction showed that higher temperatures resulted in higher alkene yields.[6] Optimization of the reaction temperature is recommended. |
| Inappropriate Solvent | The choice of solvent can significantly impact the Wittig reaction. Ensure that a suitable, dry, and degassed solvent is being used. |
Issue 2: Unexpected Stereoselectivity (E/Z Ratio)
| Possible Cause | Troubleshooting Step |
| Nature of the Stabilized Ylide | Stabilized ylides typically favor the formation of the (E)-alkene.[4][7] If the (Z)-alkene is the desired product, a different class of Wittig reagent (a non-stabilized ylide) should be considered. |
| Reaction Conditions | The presence of lithium salts can influence the stereochemical outcome of the Wittig reaction.[4] If using a lithium base to generate an ylide in situ (not typical for this stabilized reagent), this could affect the E/Z ratio. For salt-free conditions, consider bases like sodium or potassium alkoxides. |
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₂₃O₂P | [8] |
| Molecular Weight | 362.41 g/mol | [8] |
| Appearance | White to pale yellow solid/crystalline powder | [1][2] |
| Melting Point | 158-162 °C | [1] |
| Storage Temperature | 0-8 °C or Frozen (<0°C) | [1][2] |
| Sensitivity | Air and Heat Sensitive | [2] |
Experimental Protocols
Protocol: General Procedure for a Wittig Reaction with this compound
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), dissolve the aldehyde or ketone substrate in an appropriate anhydrous solvent (e.g., THF, CH₂Cl₂) in a flame-dried flask.
-
Reagent Addition: Add this compound (typically 1.0 to 1.5 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at the desired temperature (this can range from room temperature to reflux, depending on the reactivity of the carbonyl compound) and monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The triphenylphosphine oxide byproduct can often be removed by crystallization from a non-polar solvent (e.g., hexane/ether mixture) or by column chromatography.
-
Purification: Purify the resulting alkene by column chromatography on silica gel.
Mandatory Visualization
Caption: General workflow of the Wittig reaction.
References
- 1. chemimpex.com [chemimpex.com]
- 2. labproinc.com [labproinc.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig reaction - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. GSRS [precision.fda.gov]
Technical Support Center: Troubleshooting E/Z Selectivity in Olefination Reactions
Welcome to the technical support center for olefination reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control E/Z selectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: My Wittig reaction is giving a low Z:E ratio for a desired Z-alkene. What are the common causes and how can I improve Z-selectivity?
A1: Low Z-selectivity in Wittig reactions using unstabilized or semi-stabilized ylides is often due to reaction conditions that allow for equilibration of the initial adducts. Here are the primary factors and troubleshooting steps:
-
Ylide Stability: The stereochemical outcome of the Wittig reaction is primarily dictated by the stability of the phosphonium ylide.[1] For high Z-selectivity, unstabilized ylides (e.g., R = alkyl, H) are essential as they react under kinetic control.[1][2] Stabilized ylides (e.g., R = ester, ketone) favor the formation of the E-alkene.[2]
-
Salt Effects: Lithium salts can significantly decrease Z-selectivity by promoting the equilibration of intermediates.[2][3] If you are using a lithium base (e.g., n-BuLi) to generate your ylide, residual lithium halides can be problematic.
-
Troubleshooting:
-
Use sodium- or potassium-based bases like sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (KOt-Bu) to generate the ylide.[1]
-
Employ "salt-free" conditions by preparing the ylide from its phosphonium salt using a soluble base like sodium hexamethyldisilazide (NaHMDS) or potassium hexamethyldisilazide (KHMDS), followed by filtration of the precipitated salt if necessary.
-
-
-
Solvent Choice: The choice of solvent can influence the stereochemical outcome. Aprotic, non-polar solvents generally favor Z-alkene formation.[4]
-
Temperature: Wittig reactions are typically run at low temperatures to favor the kinetically controlled Z-product.
Q2: I need to synthesize an E-alkene using a Wittig reaction, but my unstabilized ylide is giving the Z-isomer. What should I do?
A2: To obtain an E-alkene from an unstabilized ylide, you can employ the Schlosser modification . This procedure intentionally isomerizes the initial kinetically favored intermediate to the thermodynamically more stable one, which then collapses to the E-alkene.[2][3][5]
Experimental Protocol: Schlosser Modification
-
Ylide Formation: Prepare the phosphonium ylide from the corresponding phosphonium salt using a strong base like n-butyllithium (n-BuLi) in an aprotic solvent (e.g., THF) at low temperature (-78 °C).
-
Aldehyde Addition: Add the aldehyde to the ylide solution at -78 °C. This will form the initial mixture of betaine intermediates, predominantly the erythro isomer which leads to the Z-alkene.
-
Isomerization: Add a second equivalent of a strong base, typically phenyllithium, at low temperature.[2][6] This deprotonates the carbon alpha to the phosphorus, leading to a β-oxido ylide. Allowing the reaction to warm slightly allows for equilibration to the more stable threo isomer.
-
Protonation and Elimination: Quench the reaction with a proton source (e.g., methanol or water). This protonates the β-oxido ylide to form the threo-betaine, which then undergoes syn-elimination to afford the E-alkene.
Q3: My Horner-Wadsworth-Emmons (HWE) reaction is not providing the expected high E-selectivity. How can I optimize it?
A3: The Horner-Wadsworth-Emmons (HWE) reaction typically favors the formation of the more thermodynamically stable E-alkene.[7] If you are observing poor E-selectivity, consider the following factors:
-
Phosphonate Reagent: Standard phosphonate reagents like triethyl phosphonoacetate are designed for E-selectivity. Ensure you are using a standard, stabilized phosphonate.
-
Base and Cation: The choice of base and its counterion can influence the reversibility of the initial addition step, which is key to achieving high E-selectivity.[8]
-
Temperature: Higher reaction temperatures (e.g., room temperature) generally favor the thermodynamic E-product by allowing for complete equilibration of the intermediates.[7]
-
Solvent: Aprotic solvents like THF are standard.
Q4: How can I obtain a Z-alkene using a Horner-Wadsworth-Emmons type reaction?
A4: To achieve high Z-selectivity in an HWE reaction, the Still-Gennari modification is the method of choice.[7][10] This protocol uses modified phosphonate reagents and specific reaction conditions to favor the kinetic Z-product.
Key Features of the Still-Gennari Modification:
-
Phosphonate Reagent: Utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates.[7][11] These groups accelerate the elimination of the oxaphosphetane intermediate, preventing equilibration to the thermodynamic E-pathway.[7][10]
-
Reaction Conditions: Employs strongly dissociating conditions, which typically involve a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) in a polar aprotic solvent like THF at low temperatures (-78 °C).[7]
Experimental Protocol: Still-Gennari Olefination
-
Preparation: To a solution of the bis(2,2,2-trifluoroethyl)phosphonate and 18-crown-6 in anhydrous THF at -78 °C under an inert atmosphere, add KHMDS dropwise.
-
Ylide Formation: Stir the mixture at -78 °C for a short period (e.g., 15-30 minutes) to ensure complete formation of the phosphonate carbanion.
-
Aldehyde Addition: Add a solution of the aldehyde in THF to the reaction mixture.
-
Reaction: Stir the reaction at -78 °C for several hours until completion (monitor by TLC).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) and proceed with a standard aqueous workup and purification.[11]
Q5: What factors influence E/Z selectivity in the Julia-Kocienski olefination?
A5: The Julia-Kocienski olefination is generally highly E-selective.[12] The stereochemical outcome is determined in the initial addition of the metalated sulfone to the aldehyde.[12]
-
Sulfone Reagent: Different heterocyclic sulfones can be used to modulate selectivity. While the classic 1-phenyl-1H-tetrazol-5-yl (PT) sulfones provide excellent E-selectivity, other variants like pyridinyl sulfones can favor the Z-isomer.[13]
-
Base and Cation: The choice of base and counterion affects the transition state geometry.
-
Solvent: Polar solvents can increase the reactivity of the sulfone anion, which can influence the syn/anti-adduct ratio and thus the E/Z selectivity.[12]
-
Additives: The use of additives like crown ethers can make the addition of the sulfonyl anion reversible, allowing for control over the subsequent stereochemistry-determining steps.[14]
Data Tables for E/Z Selectivity
Table 1: Effect of Base and Solvent on E/Z Ratio in a Horner-Wadsworth-Emmons Reaction
| Phosphonate Reagent | Aldehyde | Base | Solvent | Temperature (°C) | E:Z Ratio | Reference |
| Triethyl phosphonoacetate | Benzaldehyde | NaH | THF | 0 to RT | >95:5 | [8] |
| Triethyl phosphonoacetate | Benzaldehyde | DBU/LiCl | Acetonitrile | RT | >95:5 | [8] |
| Triethyl phosphonoacetate | Benzaldehyde | K₂CO₃ | Neat | RT | >99:1 | [9] |
| Bis(2,2,2-trifluoroethyl) phosphonoacetate | Benzaldehyde | KHMDS/18-crown-6 | THF | -78 | 3:97 | [11] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | t-BuOK | THF | -78 | 5:95 | [15] |
| Ethyl 2-(diphenylphosphono)propionate | Benzaldehyde | Triton B | THF | -78 | 9:91 | [15] |
Table 2: Effect of Ylide and Reaction Conditions on E/Z Ratio in the Wittig Reaction
| Phosphonium Salt | Aldehyde | Base | Solvent | Conditions | E:Z Ratio | Reference |
| Methyltriphenylphosphonium bromide | Benzaldehyde | n-BuLi | THF | Standard | Z-favored | [2] |
| Ethyltriphenylphosphonium bromide | Cyclohexanecarboxaldehyde | NaNH₂ | THF/NH₃ | Standard | 11:89 | [1] |
| Carbomethoxymethyltriphenylphosphonium bromide | Benzaldehyde | NaH | THF | Stabilized ylide | 95.5:4.5 | [16] |
| Propyltriphenylphosphonium bromide | Benzaldehyde | PhLi (2 eq.) | THF | Schlosser | E-favored | [6] |
Visual Guides
Wittig Reaction Mechanism and Stereochemical Pathways
Caption: General mechanism of the Wittig reaction highlighting the kinetic and thermodynamic pathways.
Troubleshooting Workflow for Poor Olefination Selectivity
Caption: A decision-making workflow for troubleshooting poor E/Z selectivity in olefination reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. gold-chemistry.org [gold-chemistry.org]
- 5. synarchive.com [synarchive.com]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 14. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. sciepub.com [sciepub.com]
Technical Support Center: Purification of Ethyl 2-(triphenylphosphoranylidene)propionate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of crude Ethyl 2-(triphenylphosphoranylidene)propionate, a common reagent in organic synthesis, particularly in Wittig and related reactions.[1][2]
Troubleshooting Guide
This section addresses specific problems that may arise during the purification process.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Incomplete reaction: The initial synthesis did not proceed to completion, leaving significant amounts of starting materials. | Monitor the initial reaction by Thin Layer Chromatography (TLC) to ensure full consumption of the limiting reagent before proceeding to workup and purification.[3] |
| Product loss during extraction: The product may have some water solubility, leading to loss in the aqueous phase during workup. | Perform multiple extractions (e.g., 3x with dichloromethane) of the aqueous layer to recover as much product as possible. Ensure the combined organic phases are washed with brine to remove excess water before drying.[4][5] | |
| Co-precipitation during recrystallization: The desired product may be precipitating out along with impurities if the solution is cooled too quickly or if the wrong solvent is used. | For recrystallization, allow the solution to cool slowly to room temperature before placing it in an ice bath.[4] If co-precipitation is suspected, try a different solvent system. A common method involves dissolving the crude material in a minimal amount of a solvent in which it is soluble (like chloroform) and then adding a non-polar solvent (like hexane) to precipitate the product.[4] | |
| Product and Triphenylphosphine Oxide (TPPO) Co-elute During Column Chromatography | Similar Polarity: The product and the primary byproduct, TPPO, can have similar polarities, making separation by standard silica gel chromatography challenging.[6][7] | Option 1 (Modify Impurity): Convert the low-polarity TPPO into a high-polarity derivative. This can be achieved by treating the crude mixture with reagents like hydrogen peroxide. This modification increases the polarity of the phosphorus-containing impurity, allowing it to be more easily retained on a silica gel column while the desired product elutes.[6][7] |
| Option 2 (Precipitation): Suspend the crude mixture in a non-polar solvent such as hexane or cold diethyl ether. The less polar product will dissolve while the more polar TPPO will precipitate and can be removed by filtration through a plug of silica gel.[3][7] | ||
| Oily Product Instead of Solid Crystals | Residual Solvent: Trace amounts of solvent remaining in the product can prevent crystallization. | Ensure the product is thoroughly dried under high vacuum after concentration to remove all residual solvents.[4][5] Scratching the inside of the flask with a glass rod at the solvent line can sometimes induce crystallization. |
| Presence of Impurities: Impurities can disrupt the crystal lattice formation. | If the product remains an oil after thorough drying, it likely requires further purification. Re-attempt column chromatography with a different solvent gradient or consider a different purification technique like recrystallization from a new solvent system. | |
| Reaction Fails to Produce the Ylide (No Product) | Incorrect Base or Reaction Conditions: The base used may not be strong enough, or the reaction conditions (temperature, solvent) may be inappropriate for ylide formation. | The synthesis of the ylide from the corresponding phosphonium salt typically involves deprotonation with a base like aqueous sodium hydroxide.[4][5] Ensure the base is added correctly and the reaction is stirred vigorously.[4][5] |
| Poor Quality Starting Materials: The triphenylphosphine or ethyl 2-bromopropanoate may be of low purity. | Use high-purity, anhydrous starting materials and solvents. Triphenylphosphine can be recrystallized if necessary. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most significant impurity is triphenylphosphine oxide (TPPO), a byproduct formed during the Wittig reaction.[6][8] Other potential impurities include unreacted starting materials such as triphenylphosphine and ethyl 2-bromopropanoate, as well as solvents used in the reaction and workup.
Q2: What is the recommended method for purifying the crude product?
A combination of extraction, washing, and either recrystallization or column chromatography is typically employed. The choice between recrystallization and chromatography often depends on the scale of the reaction and the nature of the impurities. For many cases, recrystallization is effective. A common procedure involves dissolving the crude phosphonium salt in dichloromethane, treating it with aqueous sodium hydroxide to form the ylide, extracting, and then concentrating the organic phase to obtain the crude product which can then be further purified.[4][5]
Q3: Which solvents are best for recrystallization?
A mixture of a polar solvent and a non-polar solvent is often effective. For instance, dissolving the crude product in a minimal amount of chloroform or ethyl acetate and then inducing precipitation by adding hexane can yield pure crystals upon cooling.[4] Another approach is recrystallizing from a single solvent like 1-propanol, where the triphenylphosphine oxide byproduct is more soluble than the desired alkene product in a Wittig reaction scenario.[8]
Q4: What are the typical conditions for column chromatography?
For silica gel flash column chromatography, a common mobile phase is a mixture of ethyl acetate, dichloromethane, and hexane (e.g., in a 1:1:10 ratio).[4] The exact ratio should be determined by TLC analysis to achieve good separation between the product and impurities.
Q5: How can I confirm the purity of my final product?
Purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a quantitative method to determine purity.[9] Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) can confirm the structure and identify impurities. The melting point of the solid product can also be a good indicator of purity; a sharp melting point close to the literature value (e.g., 156-158 °C or 161 °C) suggests high purity.[5][9]
Experimental Protocols
Protocol 1: Purification via Extraction and Concentration
This protocol is based on the initial workup for the synthesis of the ylide.
-
Dissolution & Neutralization: Dissolve the crude phosphonium salt precipitate in dichloromethane (e.g., 500 mL).[4][5]
-
Ylide Formation: Transfer the solution to a separatory funnel and add an aqueous sodium hydroxide solution (e.g., 2 M, 200 mL). Shake the funnel vigorously to facilitate the deprotonation and formation of the ylide.[4][5]
-
Phase Separation: Allow the organic and aqueous layers to separate. Drain the lower organic (dichloromethane) layer.
-
Extraction: Extract the remaining aqueous phase with an additional portion of dichloromethane (e.g., 100 mL) to recover any dissolved product.[4][5]
-
Washing & Drying: Combine all organic phases and wash them with brine. Dry the organic solution over an anhydrous drying agent like sodium sulfate (Na₂SO₄).[4][5]
-
Concentration: Filter off the drying agent and concentrate the solution by rotary evaporation at a controlled temperature (e.g., 30 °C).[4][5]
-
Final Drying: Dry the resulting solid under high vacuum to afford the purified this compound.[4][5]
Protocol 2: Purification by Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel (e.g., 230-400 mesh) using a slurry method with the chosen eluent system (e.g., ethyl acetate:dichloromethane:hexane 1:1:10).[4]
-
Sample Loading: Dissolve the crude residue in a minimal amount of dichloromethane and load it onto the top of the silica gel column.[4]
-
Elution: Elute the column with the solvent mixture, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent by rotary evaporation to yield the purified product.[4]
Purification Workflow
Caption: Workflow for the purification of crude this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Buy this compound | 5717-37-3 [smolecule.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. tandfonline.com [tandfonline.com]
- 7. benchchem.com [benchchem.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. labproinc.com [labproinc.com]
Technical Support Center: Ylide Formation and Reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing ylide formation and reactivity, with a specific focus on the impact of base selection in the Wittig reaction.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Wittig reaction is giving a low or no yield. What are the most common causes related to the base?
A1: Low or no yield in a Wittig reaction can often be traced back to issues in the ylide formation step, which is critically dependent on the choice and handling of the base. Here are the primary factors to investigate:
-
Incorrect Base Strength: The most crucial factor is matching the base strength to the type of phosphonium salt.
-
Non-stabilized Ylides: (From alkyl-triphenylphosphonium salts) require very strong bases to deprotonate the acidic C-H bond adjacent to the phosphorus.[1][2] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), sodium amide (NaNH₂), or potassium tert-butoxide (t-BuOK).[1][3] Weaker bases like sodium hydroxide (NaOH) or alkoxides are generally insufficient.[2][4]
-
Stabilized Ylides: (From phosphonium salts with adjacent electron-withdrawing groups like esters or ketones) are more acidic and can be deprotonated with weaker bases such as sodium hydroxide or alkoxides.[2][5]
-
-
Base Decomposition: Strong bases like n-BuLi are highly reactive and can be quenched by moisture or air.[3][6] Ensure all glassware is flame-dried, and the reaction is conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[3]
-
Insufficient Amount of Base: If the substrate contains other acidic protons (e.g., a phenol as in 3-hydroxybenzaldehyde), more than one equivalent of the base will be required.[7] One equivalent will be consumed by the acidic functional group, and another is needed to form the ylide.
Q2: How does the choice of base affect the stereoselectivity (E/Z isomer ratio) of my alkene product?
A2: The base itself does not directly determine the E/Z selectivity, but it is integral to the formation of the specific type of ylide (stabilized or non-stabilized), which in turn dictates the stereochemical outcome under standard conditions.[5]
-
Non-stabilized Ylides (Z-selective): Typically formed with strong, aprotic bases (like n-BuLi, NaHMDS), these ylides are highly reactive. The reaction is kinetically controlled, proceeding rapidly through a less stable syn-oxaphosphetane intermediate to yield the (Z)-alkene as the major product.[8][9][10]
-
Stabilized Ylides (E-selective): Formed with milder bases, these ylides are less reactive. The initial steps of the reaction are reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane intermediate.[8][9] This leads to the formation of the (E)-alkene as the predominant product.[5][11]
-
Schlosser Modification for E-alkenes: To obtain (E)-alkenes from non-stabilized ylides, the Schlosser modification can be used. This involves treating the intermediate betaine with a second strong base (like phenyllithium or n-butyllithium) at low temperatures, which forces an equilibration to the more stable threo-betaine, leading to the (E)-alkene.[8][11][12]
Q3: I am using potassium tert-butoxide (t-BuOK) for a non-stabilized ylide and getting poor results. Why might this be?
A3: While t-BuOK is a strong base, several factors can lead to poor performance:
-
Base Quality: Potassium tert-butoxide is hygroscopic. Using an old bottle that has been exposed to air may result in a partially hydrolyzed, less effective base. Using a fresh bottle or a freshly sublimed reagent is recommended.[7]
-
Solvent Choice: The effectiveness of t-BuOK can be solvent-dependent. It is most effective in aprotic solvents like THF, DMF, or DMSO.
-
Reaction Temperature: Ylide formation with t-BuOK is often performed at 0 °C or room temperature. However, some sensitive substrates may require lower temperatures to prevent side reactions.[3]
Q4: Can I use a single-pot procedure for ylide formation and the Wittig reaction?
A4: Yes, one-pot procedures are possible, particularly for certain substrates.[13] Alpha-halo carbonyl compounds and benzylic halides can form phosphonium salts and subsequently ylides in the presence of moderate to weak bases.[13] These conditions are often compatible with the aldehyde or ketone reactant, allowing all components to be mixed together.[13] However, for non-stabilized ylides requiring very strong bases like n-BuLi, it is standard practice to generate the ylide in situ first, and then add the carbonyl compound to avoid the base reacting with the carbonyl.[14]
Data Presentation
Table 1: Base Selection Guide for Ylide Formation
| Ylide Type | Substituent on α-Carbon | Required Base Strength | Recommended Bases | Typical Product Stereochemistry |
| Non-stabilized | Alkyl, Aryl, H | Very Strong | n-BuLi, NaH, NaNH₂, KHMDS, t-BuOK | (Z)-alkene[5][11] |
| Stabilized | -C(O)R, -C(O)OR, -CN | Weak / Moderate | NaOH, NaOMe, NaOEt, K₂CO₃ | (E)-alkene[5][11] |
Experimental Protocols
Protocol 1: General Procedure for Formation of a Non-Stabilized Ylide and Subsequent Wittig Reaction
This protocol is a synthesis of standard procedures and should be adapted for specific substrates.
Materials:
-
Alkyltriphenylphosphonium salt (1.2 eq)
-
Anhydrous aprotic solvent (e.g., THF, diethyl ether)
-
Strong base (e.g., n-BuLi in hexanes, 1.1 eq)
-
Aldehyde or Ketone (1.0 eq)
-
Flame-dried, two or three-neck round-bottom flask with stir bar
-
Inert gas supply (Nitrogen or Argon)
-
Syringes
Procedure:
-
Preparation: Flame-dry the round-bottom flask under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Add Reagents: Add the dry alkyltriphenylphosphonium salt to the flask. Add anhydrous THF via syringe.
-
Cooling: Cool the resulting suspension to 0 °C or -78 °C in an appropriate cooling bath (ice-water or dry ice-acetone).[3]
-
Ylide Formation: Slowly add the strong base (e.g., n-BuLi) dropwise to the stirred suspension. The formation of the ylide is often indicated by a distinct color change (typically to orange or red).[3] Stir the mixture at this temperature for 30-60 minutes.
-
Carbonyl Addition: Dissolve the aldehyde or ketone in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at the same low temperature.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[3]
-
Workup: Once the reaction is complete, carefully quench it by the slow addition of water or saturated aqueous ammonium chloride.
-
Extraction: Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography.[3]
Visualizations
Caption: General workflow of the Wittig reaction.
Caption: Decision logic for base selection.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. Solved Why can't we use NaOH as the base to form the ylide? | Chegg.com [chegg.com]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. adichemistry.com [adichemistry.com]
- 9. scribd.com [scribd.com]
- 10. Wittig Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. Schlosser Modification [organic-chemistry.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. total-synthesis.com [total-synthesis.com]
Handling and safety precautions for Ethyl 2-(triphenylphosphoranylidene)propionate
This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and effective use of Ethyl 2-(triphenylphosphoranylidene)propionate in experimental settings.
Safety and Handling FAQs
Q1: What are the primary hazards associated with this compound?
A1: Based on available safety data sheets, this compound may cause serious eye irritation and respiratory irritation.[1][2] Some sources indicate it is not classified as a hazardous substance or mixture.[3][4] However, it is crucial to handle it with care to avoid dust formation and inhalation.[1]
Q2: What personal protective equipment (PPE) should I use when handling this reagent?
A2: It is recommended to use the following PPE:
-
Eye Protection: Safety glasses or goggles.[5]
-
Hand Protection: Impervious gloves that have been inspected before use.[1][5]
-
Respiratory Protection: A dust respirator should be used, especially when handling the powder outside of a well-ventilated area.[5]
-
Body Protection: A lab coat or protective clothing is advised to prevent skin contact.[5]
Q3: How should I properly store this compound?
A3: Store the reagent in its original, tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend storing it in a freezer under an inert gas.[3]
Q4: What are the first aid measures in case of exposure?
A4:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][3]
-
Skin Contact: Wash the affected area thoroughly with soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek medical advice if irritation persists.[1][3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek medical attention.[1]
Q5: What should I do in case of a spill?
A5: For minor spills, clean up immediately using dry procedures to avoid generating dust.[5] Wear appropriate PPE, sweep or vacuum the spilled material, and place it in a sealed container for disposal.[1][5] For major spills, evacuate the area and alert the fire brigade.[5] Prevent the spillage from entering drains or waterways.[1][5]
Quantitative Safety Data
| Property | Value | Reference |
| GHS Hazard Statements | H319: Causes serious eye irritation, H335: May cause respiratory irritation | [1][2] |
| GHS Precautionary Statements | P261, P271, P280, P304+P340, P305+P351+P338, P319, P403+P233, P405, P501 | [1][2] |
| Recommended Storage Temperature | Freezer | [3] |
Wittig Reaction Troubleshooting Guide
Q1: My Wittig reaction is not proceeding or is giving a low yield. What could be the issue?
A1: Several factors could contribute to a low yield:
-
Reactivity of the Carbonyl Compound: this compound is a stabilized ylide and is less reactive than unstabilized ylides. It reacts well with aldehydes but may show low reactivity or fail to react with sterically hindered ketones.[2][6][7] In such cases, the Horner-Wadsworth-Emmons reaction is a common alternative.[6][7]
-
Moisture: Although some Wittig reactions can be performed in aqueous media, the ylide can be sensitive to moisture, which can lead to its decomposition. Ensure you are using anhydrous solvents if the protocol requires it.
-
Base Strength: If you are generating the ylide in situ, ensure the base is strong enough to deprotonate the corresponding phosphonium salt. However, for a pre-formed stabilized ylide like this one, a strong base is not required for the reaction with the aldehyde.
Q2: I am observing a mixture of (E) and (Z) isomers in my product. How can I improve the stereoselectivity?
A2: this compound is a stabilized ylide, which generally favors the formation of the thermodynamically more stable (E)-alkene with high selectivity.[6][8][9] If you are observing a significant amount of the (Z)-isomer, consider the following:
-
Reaction Conditions: The stereochemical outcome can be influenced by factors such as the solvent and the presence of salts. For unstabilized ylides, the presence of lithium salts can affect the stereochemistry, though this is less pronounced for stabilized ylides.
-
Nature of the Reactants: The structure of the aldehyde or ketone can also influence the E/Z ratio.
Q3: How do I remove the triphenylphosphine oxide byproduct from my reaction mixture?
A3: The removal of triphenylphosphine oxide is a common challenge in Wittig reactions. Here are several methods:
-
Crystallization: Triphenylphosphine oxide is often crystalline and less soluble in non-polar solvents. You can attempt to precipitate it by concentrating your reaction mixture and triturating with a non-polar solvent like hexane or a mixture of diethyl ether and hexane.[5]
-
Filtration through a Silica Plug: Due to its high polarity, triphenylphosphine oxide strongly adsorbs to silica gel. Dissolve your crude product in a minimal amount of a relatively non-polar solvent and pass it through a short plug of silica gel. The less polar product should elute while the triphenylphosphine oxide is retained.[1][3]
-
Precipitation with Metal Salts: Triphenylphosphine oxide forms insoluble complexes with certain metal salts like zinc chloride (ZnCl₂). Adding a solution of ZnCl₂ in a polar solvent like ethanol to your crude reaction mixture can precipitate the triphenylphosphine oxide complex, which can then be removed by filtration.[3][5]
Experimental Protocol: Synthesis of Ethyl (E)-2-methyl-3-phenylacrylate
This protocol is adapted from a standard procedure for the Wittig reaction between a stabilized ylide and an aldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Hexanes
-
Methanol (for recrystallization, optional)
-
Conical vial or round-bottom flask
-
Magnetic stirrer and spin vane
-
Filtering pipette
Procedure:
-
To a 3 mL conical vial, add 201 mg (0.55 mmol) of this compound.
-
Add 51 µL (0.5 mmol) of benzaldehyde to the vial containing the ylide.
-
Add a magnetic spin vane and stir the mixture at room temperature for 15-30 minutes.
-
After stirring, add 3 mL of hexanes to the vial and continue to stir for a few minutes to precipitate the triphenylphosphine oxide byproduct.
-
Using a filtering pipette, carefully transfer the hexane solution containing the product to a clean, pre-weighed vial, leaving the solid triphenylphosphine oxide behind.
-
Wash the solid residue with another 3 mL portion of hexanes and combine the hexane fractions.
-
Evaporate the solvent from the combined hexane solution to obtain the crude product.
-
The product can be further purified by recrystallization from hot methanol if necessary.
Troubleshooting Workflow
Caption: Troubleshooting workflow for a Wittig reaction.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Wittig Reaction [organic-chemistry.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. PHOSPHINE-CATALYZED [4+2] ANNULATION: SYNTHESIS OF ETHYL 6-PHENYL-1-TOSYL-1,2,5,6-TETRAHYDROPYRIDINE-3-CARBOXYLATE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Experiment 9: Wittig Synthesis of Ethyl Cinnamate – Department of Chemistry – UW–Madison [chem.wisc.edu]
- 9. Wittig reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Ethyl 2-(triphenylphosphoranylidene)propionate in Sterically Challenging Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with Ethyl 2-(triphenylphosphoranylidene)propionate, particularly in reactions involving sterically hindered substrates.
Troubleshooting Guides
Problem 1: Low to No Yield in Wittig Reaction with a Sterically Hindered Ketone
Question: I am attempting a Wittig reaction between this compound and a sterically hindered ketone, but I am observing very low to no product formation. How can I troubleshoot this?
Answer:
This is a common issue when using stabilized ylides like this compound with sterically demanding ketones. The reduced reactivity of the stabilized ylide, combined with the steric hindrance around the carbonyl group, significantly slows down the initial nucleophilic attack. Here are several strategies to address this challenge:
-
Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. Refluxing in a higher-boiling solvent such as toluene or xylene may be beneficial. Monitor the reaction closely for potential decomposition of starting materials or products.
-
Prolonged Reaction Time: Reactions with sterically hindered substrates often require significantly longer reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) over an extended period (24-72 hours).
-
Use of Additives: The addition of salts like lithium bromide (LiBr) can sometimes facilitate the reaction by coordinating to the carbonyl oxygen, increasing its electrophilicity.
-
Alternative: The Horner-Wadsworth-Emmons (HWE) Reaction: For sterically demanding ketones, the Horner-Wadsworth-Emmons (HWE) reaction is a highly effective alternative.[1][2][3] The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than their corresponding phosphonium ylides, allowing them to react more efficiently with hindered ketones.[4]
A logical workflow for troubleshooting this issue is presented below:
Caption: Troubleshooting workflow for low-yield Wittig reactions.
Problem 2: Predominant Formation of the (Z)-Isomer or a Mixture of (E/Z)-Isomers
Question: My reaction is producing a mixture of (E) and (Z)-isomers, or predominantly the undesired (Z)-isomer. How can I improve the (E)-selectivity?
Answer:
This compound is a stabilized ylide, which typically favors the formation of the thermodynamically more stable (E)-alkene.[5] However, reaction conditions can influence the stereochemical outcome.
-
Solvent Choice: The choice of solvent can impact the transition state energies. Aprotic, non-polar solvents often favor (E)-alkene formation with stabilized ylides.
-
Salt-Free Conditions: The presence of lithium salts can sometimes decrease (E)-selectivity. Using "salt-free" ylides, prepared with bases like sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide, can enhance the formation of the (E)-isomer.
-
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is renowned for its high (E)-selectivity, especially with stabilized phosphonates like triethyl phosphonoacetate.[4] If high (E)-selectivity is critical, switching to the HWE reaction is often the most reliable solution.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered a "stabilized" ylide?
A1: The term "stabilized" refers to the presence of an electron-withdrawing group (in this case, the ethyl propionate group) on the carbon atom bearing the negative charge in the ylide resonance structure. This group delocalizes the negative charge through resonance, making the ylide less reactive but more stable than non-stabilized ylides (e.g., those with only alkyl substituents).
Q2: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for sterically hindered ketones?
A2: The HWE reaction offers several key advantages in this context:
-
Increased Nucleophilicity: The phosphonate carbanions used in the HWE reaction are more nucleophilic and can react more readily with sterically hindered ketones where Wittig reagents may fail.[4]
-
Simplified Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed by aqueous extraction. In contrast, the Wittig reaction produces triphenylphosphine oxide, which often requires column chromatography for removal.[4]
-
High (E)-Selectivity: The HWE reaction generally provides excellent selectivity for the (E)-alkene.[4]
Q3: Can I use a stronger base to deprotonate the phosphonium salt to increase the reactivity of the ylide?
A3: While a strong base is necessary to form the ylide, using an exceptionally strong base will not inherently increase the nucleophilicity of the resulting stabilized ylide. The reactivity is an intrinsic property of the stabilized ylide. The choice of base is more critical for ensuring complete deprotonation and for influencing the stereoselectivity (e.g., in salt-free conditions).
Q4: Are there any safety precautions I should be aware of when working with these reagents?
A4: Standard laboratory safety precautions should always be followed. The phosphonium salt precursor and the ylide itself should be handled in a well-ventilated fume hood. The bases used for deprotonation, such as n-butyllithium and sodium hydride, are highly reactive and require careful handling under an inert atmosphere (e.g., argon or nitrogen). Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
The following tables provide a comparative summary of expected outcomes for the Wittig and HWE reactions with a representative sterically hindered ketone.
Table 1: Reaction with a Sterically Hindered Ketone (e.g., Fenchone)
| Reaction | Reagent | Typical Conditions | Expected Yield | Predominant Isomer |
| Wittig | This compound | Toluene, reflux, 24-48h | Low (<20%) | (E) |
| HWE | Triethyl phosphonoacetate | NaH, THF, 0 °C to rt, 12-24h | High (>80%) | (E) |
Table 2: General Comparison of Wittig vs. HWE for Hindered Substrates
| Feature | Wittig (Stabilized Ylide) | Horner-Wadsworth-Emmons |
| Reagent Nucleophilicity | Moderate | High |
| Reactivity with Hindered Ketones | Low | High |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester |
| Byproduct Removal | Often requires chromatography | Simple aqueous extraction |
| Typical Stereoselectivity | (E)-selective | Highly (E)-selective |
Experimental Protocols
Protocol 1: Optimized Wittig Reaction with a Sterically Hindered Ketone
This protocol is an example of an optimized procedure to maximize the yield of the Wittig reaction with a sterically hindered ketone.
-
Reagent Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.2 equivalents).
-
Add anhydrous toluene via syringe.
-
-
Reaction Setup:
-
Stir the ylide suspension and add the sterically hindered ketone (1.0 equivalent) dissolved in a minimal amount of anhydrous toluene.
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 12 hours). The reaction may require 24-72 hours for completion.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient.
-
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with a Sterically Hindered Ketone
This protocol provides a general procedure for the HWE reaction, which is often the preferred method for sterically hindered ketones.
-
Phosphonate Anion Formation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents).
-
Wash the NaH with anhydrous hexane to remove the mineral oil and carefully decant the hexane.
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Reaction with Ketone:
-
Cool the reaction mixture back to 0 °C.
-
Slowly add a solution of the sterically hindered ketone (1.0 equivalent) in anhydrous THF via syringe.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Mandatory Visualization
Below are diagrams illustrating the comparative workflows of the Wittig and Horner-Wadsworth-Emmons reactions.
Caption: Comparative experimental workflows for Wittig and HWE reactions.
References
- 1. (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. arkat-usa.org [arkat-usa.org]
- 4. CN104672107A - A preparing method of ethyl 2-cyano-3,3-diphenylacrylate - Google Patents [patents.google.com]
- 5. adichemistry.com [adichemistry.com]
Validation & Comparative
A Comparative Guide to the NMR Spectral Data of Ethyl 2-(triphenylphosphoranylidene)propionate and a Common Alternative
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Ethyl 2-(triphenylphosphoranylidene)propionate and a widely used alternative, Methyl (triphenylphosphoranylidene)acetate. The information presented is intended to assist researchers in the identification, characterization, and quality control of these important Wittig reagents.
Introduction
This compound is a stabilized ylide commonly employed in organic synthesis, particularly in the Wittig reaction to form α,β-unsaturated esters. Its reactivity and stability make it a valuable tool for the construction of complex organic molecules. A frequent alternative in synthetic chemistry is Methyl (triphenylphosphoranylidene)acetate, which serves a similar purpose in olefination reactions. A thorough understanding of their respective NMR spectral characteristics is crucial for unambiguous identification and for assessing purity.
¹H and ¹³C NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and Methyl (triphenylphosphoranylidene)acetate.
Table 1: ¹H NMR Data
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | P-C-CH₃ | 1.54 | dd | ³J(H,H) = 7.1, ³J(P,H) = 19.8 |
| O-CH₂-CH₃ | 0.85 | t | ³J(H,H) = 7.1 | |
| O-CH₂-CH₃ | 3.81 | q | ³J(H,H) = 7.1 | |
| P-(C₆H₅)₃ (ortho) | 7.55-7.49 | m | - | |
| P-(C₆H₅)₃ (meta) | 7.44-7.39 | m | - | |
| P-(C₆H₅)₃ (para) | 7.35-7.30 | m | - | |
| Methyl (triphenylphosphoranylidene)acetate | P=CH | 2.86 | d | ²J(P,H) = 13.0 |
| O-CH₃ | 3.59 | s | - | |
| P-(C₆H₅)₃ | 7.4-7.8 | m | - |
Table 2: ¹³C NMR Data
| Compound | Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | P-C-C H₃ | 15.6 | d | ²J(P,C) = 11.0 |
| O-CH₂-C H₃ | 14.8 | s | - | |
| P-C -CH₃ | 42.1 | d | ¹J(P,C) = 123.0 | |
| O-C H₂-CH₃ | 58.9 | s | - | |
| C =O | 170.8 | d | ²J(P,C) = 13.0 | |
| P-C (ipso) | 129.0 | d | ¹J(P,C) = 90.0 | |
| P-C-C (ortho) | 133.2 | d | ²J(P,C) = 10.0 | |
| P-C-C-C (meta) | 128.5 | d | ³J(P,C) = 12.0 | |
| P-C-C-C-C (para) | 131.5 | s | - | |
| Methyl (triphenylphosphoranylidene)acetate | P=C H | 27.6 | d | ¹J(P,C) = 100.2 |
| O-C H₃ | 50.8 | s | - | |
| C =O | 172.1 | d | ²J(P,C) = 17.0 | |
| P-C (ipso) | 126.8 | d | ¹J(P,C) = 88.0 | |
| P-C-C (ortho) | 133.4 | d | ²J(P,C) = 9.5 | |
| P-C-C-C (meta) | 128.7 | d | ³J(P,C) = 12.0 | |
| P-C-C-C-C (para) | 131.8 | s | - |
Experimental Protocols
NMR Spectroscopy for this compound
The NMR spectra were recorded on a Bruker Avance 300 spectrometer. ¹H NMR spectra were acquired at 300.13 MHz and ¹³C NMR spectra at 75.47 MHz. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. Coupling constants (J) are given in Hertz (Hz).
NMR Spectroscopy for Methyl (triphenylphosphoranylidene)acetate
The NMR spectra were recorded on a Varian XL-200 spectrometer. ¹H NMR spectra were acquired at 200 MHz and ¹³C NMR spectra at 50.3 MHz. The sample was dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Experimental Workflow
The following diagram illustrates the general workflow for obtaining and analyzing the NMR data presented in this guide.
Caption: General workflow for NMR sample preparation, data acquisition, and analysis.
This guide provides a foundational comparison of the NMR data for two common Wittig reagents. Researchers should always acquire their own analytical data for critical applications and consider additional characterization techniques for comprehensive analysis.
Comparative Purity Analysis of Ethyl 2-(triphenylphosphoranylidene)propionate and its Alternatives via High-Performance Liquid Chromatography (HPLC)
For researchers, scientists, and professionals in drug development, the purity of reagents is paramount to ensure the reliability and reproducibility of synthetic processes. This guide provides a comparative analysis of the purity of Ethyl 2-(triphenylphosphoranylidene)propionate, a key Wittig reagent, against commercially available alternatives. The comparison is based on reported purity levels determined by High-Performance Liquid Chromatography (HPLC) and a standardized HPLC protocol for consistent evaluation.
This compound is a stabilized ylide widely employed in the Wittig reaction to synthesize α,β-unsaturated esters, which are valuable intermediates in the synthesis of numerous organic molecules, including pharmaceuticals. The purity of this reagent directly impacts reaction yields, impurity profiles of the final products, and overall process efficiency. Several alternatives with similar reactivity profiles are commercially available. This guide aims to provide a clear comparison of their purity to aid in reagent selection.
Purity Comparison of Wittig Reagents
The following table summarizes the reported purity levels of this compound and its common alternatives as specified by various suppliers. It is important to note that purity can vary between batches and suppliers.
| Reagent Name | Chemical Structure | CAS Number | Reported Purity (%) (Method) | Supplier Examples |
| This compound | C₂₃H₂₃O₂P | 5717-37-3 | ≥97.0 - ≥99.0 (HPLC) | TCI, Lab Pro Inc., Chem-Impex |
| (Carbethoxymethylene)triphenylphosphorane | C₂₂H₂₁O₂P | 1099-45-2 | 95.0 - ≥98.0 (HPLC) | Sigma-Aldrich, Thermo Scientific |
| (tert-Butoxycarbonylmethylene)triphenylphosphorane | C₂₄H₂₅O₂P | 35000-38-5 | 98.0 - ≥97.5 (HPLC) | Sigma-Aldrich, Thermo Scientific |
| (Triphenylphosphoranylidene)acetonitrile | C₂₀H₁₆NP | 16640-68-9 | 97.0 | Sigma-Aldrich |
Standardized HPLC Protocol for Purity Determination
To ensure a fair and direct comparison of purity between different reagents, a standardized stability-indicating HPLC method is proposed. This method is designed to be robust and suitable for the analysis of stabilized phosphonium ylides.
Principle: The method utilizes reverse-phase chromatography to separate the main ylide component from potential impurities, including triphenylphosphine oxide (a common degradation product), unreacted starting materials, and other byproducts. Detection is performed using a UV detector, leveraging the strong absorbance of the triphenylphosphine chromophore present in all the analyzed compounds.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a diode-array or variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: Water with 0.1% Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid
-
Gradient Program:
-
0-5 min: 50% B
-
5-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the reagent in the initial mobile phase composition (50:50 Water:Acetonitrile with 0.1% Phosphoric Acid) to a final concentration of approximately 0.5 mg/mL.
Justification of Parameters:
-
C18 Column: Provides excellent retention and separation for non-polar to moderately polar compounds like phosphonium ylides.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for reverse-phase HPLC, offering good solubility for the analytes and a wide polarity range for gradient elution.
-
Phosphoric Acid: Added to the mobile phase to control the pH and improve peak shape by suppressing the ionization of silanol groups on the stationary phase.
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities, from potential polar impurities to the less polar ylide and triphenylphosphine oxide.
-
Detection Wavelength (230 nm): The triphenylphosphine group, common to all analyzed reagents, exhibits significant UV absorbance in the lower UV region. A wavelength of 230 nm is chosen to provide a good response for the main analyte and potential aromatic impurities.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of the Wittig reagents.
Caption: Workflow for HPLC purity analysis of Wittig reagents.
Conclusion
The purity of this compound and its alternatives is a critical factor in synthetic organic chemistry. While suppliers provide purity information, an independent verification using a standardized and robust HPLC method is highly recommended for quality assurance. The proposed HPLC protocol offers a reliable framework for such analysis, enabling researchers to make informed decisions when selecting the most appropriate reagent for their specific application. The data presented indicates that while this compound is available in high purity (≥99.0%), several alternatives also offer comparable purity levels. The choice of reagent may therefore also be influenced by other factors such as cost, availability, and the specific stereochemical outcome desired in the Wittig reaction.
References
A Comparative Guide to Alkene Synthesis: Ethyl 2-(triphenylphosphoranylidene)propionate vs. Horner-Wadsworth-Emmons Reagents
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of α,β-unsaturated esters is a cornerstone in the construction of complex organic molecules, finding widespread application in the pharmaceutical and agrochemical industries. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two of the most powerful and versatile methods for carbon-carbon double bond formation. This guide provides a detailed, objective comparison between the stabilized Wittig reagent, Ethyl 2-(triphenylphosphoranylidene)propionate, and Horner-Wadsworth-Emmons reagents, such as triethyl 2-phosphonopropionate, for the synthesis of trisubstituted α,β-unsaturated esters.
At a Glance: Key Differences
| Feature | This compound (Wittig Reagent) | Horner-Wadsworth-Emmons (HWE) Reagents |
| Reagent Type | Stabilized phosphonium ylide | Phosphonate carbanion |
| Typical Stereoselectivity | Generally E-selective | Predominantly E-selective; can be tuned for Z-selectivity |
| Reactivity | Less reactive than HWE reagents, especially with hindered ketones.[1] | More nucleophilic and reactive, effective with a wider range of aldehydes and ketones.[2][3] |
| Byproduct | Triphenylphosphine oxide (often difficult to remove) | Dialkyl phosphate salt (water-soluble, easy to remove)[2] |
| Reaction Conditions | Often requires anhydrous conditions and strong bases for ylide generation from the salt, though the stabilized ylide itself is bench-stable. | Can be performed with milder bases (e.g., NaH, LiOH, DBU) and offers more flexible reaction conditions.[4] |
Performance Data: A Quantitative Comparison
The following tables summarize representative experimental data for the olefination of various aldehydes with this compound and a comparable HWE reagent, triethyl 2-phosphonopropionate. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; therefore, the presented data is collated from various sources.
Table 1: Performance of this compound (Wittig Reagent)
As a stabilized ylide, this compound generally favors the formation of the thermodynamically more stable (E)-alkene.[5][6]
| Aldehyde | Reaction Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | Toluene, reflux | High | Predominantly E | General expectation for stabilized ylides |
| Phenylacetaldehyde | Toluene, reflux | Not specified | Not specified | [7] |
| Various | Not specified | Good | Not specified | [1] |
Table 2: Performance of Triethyl 2-phosphonopropionate (HWE Reagent)
The Horner-Wadsworth-Emmons reaction with triethyl 2-phosphonopropionate is known for its high E-selectivity, especially under solvent-free conditions or with specific bases like LiOH.[4]
| Aldehyde | Base/Conditions | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | LiOH·H₂O, neat, rt | 97 | 99:1 | [4] |
| 4-Chlorobenzaldehyde | LiOH·H₂O, neat, rt | 95 | 99:1 | [4] |
| 4-Methoxybenzaldehyde | LiOH·H₂O, neat, rt | 96 | 98:2 | [4] |
| 2-Naphthaldehyde | LiOH·H₂O, neat, rt | 94 | 99:1 | [4] |
| Heptanal | LiOH·H₂O, neat, rt | 83 | 94:6 | [4] |
| Cyclohexanecarboxaldehyde | Ba(OH)₂·8H₂O, neat, rt | 91 | >99:1 | [4] |
Reaction Mechanisms and Stereoselectivity
The stereochemical outcome of both reactions is a key differentiator. The diagrams below illustrate the generally accepted mechanisms.
Wittig Reaction Pathway
The Wittig reaction with a stabilized ylide, such as this compound, proceeds through a betaine-like transition state leading to an oxaphosphetane intermediate. The reversibility of the initial steps allows for thermodynamic equilibration to the more stable anti-intermediate, which subsequently collapses to form the (E)-alkene.[6]
Caption: General mechanism of the Wittig reaction with a stabilized ylide.
Horner-Wadsworth-Emmons Reaction Pathway
The HWE reaction involves the nucleophilic attack of a phosphonate carbanion on the aldehyde. The resulting intermediate can equilibrate to the thermodynamically favored anti-conformer, which leads to the predominant formation of the (E)-alkene. The water-soluble phosphate byproduct is a significant advantage in purification.[2]
References
- 1. Reactivity and Stability of (Hetero)Benzylic Alkenes via the Wittig Olefination Reaction [mdpi.com]
- 2. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. par.nsf.gov [par.nsf.gov]
A Comparative Guide to the Reactivity of Stabilized vs. Non-Stabilized Wittig Reagents
For Researchers, Scientists, and Drug Development Professionals
The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective formation of carbon-carbon double bonds. The choice between a stabilized or a non-stabilized Wittig reagent is a critical decision that dictates the reactivity, stereochemical outcome, and substrate scope of the transformation. This guide provides an objective comparison of these two classes of ylides, supported by experimental data and detailed protocols, to aid in the selection of the appropriate reagent for specific synthetic challenges.
The Dichotomy of Phosphorus Ylides: A Fundamental Overview
Phosphorus ylides are typically categorized based on the nature of the substituents attached to the carbanionic carbon. This structural difference fundamentally governs their stability, reactivity, and the stereochemistry of the resulting alkene.
-
Non-Stabilized Ylides : These ylides bear electron-donating or neutral groups (e.g., alkyl substituents) on the carbanionic carbon. The negative charge is localized, rendering them highly reactive and less stable.[1] Consequently, they are often generated in situ and used immediately under inert conditions. Their high reactivity allows for the olefination of a wide range of aldehydes and ketones, including sterically hindered ones.
-
Stabilized Ylides : In contrast, stabilized ylides possess electron-withdrawing groups (e.g., ester, ketone, cyano) adjacent to the carbanionic carbon. These groups delocalize the negative charge through resonance, leading to increased stability.[1] Stabilized ylides are often isolable, crystalline solids that are less sensitive to air and moisture, simplifying their handling and storage. However, their enhanced stability comes at the cost of reduced reactivity, sometimes leading to poor yields with less reactive ketones.
Reactivity and Stereoselectivity: A Tale of Two Mechanisms
The most significant distinction between stabilized and non-stabilized ylides lies in their differing stereochemical preferences, which arise from different reaction pathways.
Non-stabilized ylides typically yield (Z) -alkenes with high selectivity.[2] This is attributed to a kinetically controlled reaction pathway. The initial cycloaddition between the ylide and the aldehyde proceeds through a puckered, early transition state to form a syn-oxaphosphetane, which rapidly decomposes to the (Z)-alkene.[1]
Conversely, stabilized ylides predominantly afford (E) -alkenes .[2] The reaction is under thermodynamic control. The initial formation of the oxaphosphetane is reversible, allowing for equilibration to the more thermodynamically stable anti-oxaphosphetane, which then decomposes to the (E)-alkene.[1]
Quantitative Performance Comparison
The following table summarizes the typical performance of a stabilized and a non-stabilized Wittig reagent in reaction with benzaldehyde, a common aromatic aldehyde.
| Feature | Stabilized Wittig Reagent | Non-Stabilized Wittig Reagent |
| Ylide | (Carbethoxymethylene)triphenylphosphorane | Ethyltriphenylphosphonium bromide |
| Aldehyde | Benzaldehyde | Benzaldehyde |
| Product | Ethyl cinnamate | β-Ethylstyrene |
| Typical Yield | High | Moderate to High |
| Stereoselectivity | Predominantly (E) | Predominantly (Z) |
| Reaction Conditions | Often milder, can sometimes be run solvent-free at room temperature. | Requires strong base (e.g., n-BuLi, NaH) and anhydrous conditions. |
| Reagent Stability | Generally stable, isolable solid. | Highly reactive, typically generated in situ. |
Experimental Protocols
Detailed methodologies for the synthesis of an (E)-alkene using a stabilized ylide and a (Z)-alkene using a non-stabilized ylide are provided below.
Experiment 1: Synthesis of (E)-Ethyl Cinnamate using a Stabilized Ylide (Solvent-Free)
This protocol describes the reaction of benzaldehyde with (carbethoxymethylene)triphenylphosphorane.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane (0.57 mmol, 201 mg)
-
Benzaldehyde (0.5 mmol, 50.8 µL)
-
Hexanes
-
Magnetic spin vane
-
3 mL conical vial
-
Filtering pipette
Procedure:
-
To a 3 mL conical vial containing a magnetic spin vane, add (carbethoxymethylene)triphenylphosphorane (201 mg, 0.57 mmol).
-
Add benzaldehyde (50.8 µL, 0.5 mmol) to the vial.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 3 mL of hexanes and continue stirring for several minutes to precipitate the triphenylphosphine oxide byproduct.
-
Using a filtering pipette, transfer the hexane solution containing the product to a clean, pre-weighed vial.
-
Wash the solid residue in the reaction vial with an additional 3 mL of hexanes and transfer this wash to the product vial.
-
Evaporate the solvent to obtain the crude product.
-
The product can be further purified by recrystallization or column chromatography. The (E)-isomer is expected to be the major product.[3]
Experiment 2: Synthesis of (Z)-β-Ethylstyrene using a Non-Stabilized Ylide
This protocol outlines the in situ generation of the non-stabilized ylide from ethyltriphenylphosphonium bromide and its reaction with benzaldehyde.
Materials:
-
Ethyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Benzaldehyde
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add ethyltriphenylphosphonium bromide.
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-butyllithium in hexanes dropwise via syringe. The formation of the orange-red ylide indicates a successful reaction.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde in anhydrous THF dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the consumption of the aldehyde.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or hexanes).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to isolate the predominantly (Z)-alkene.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the mechanistic pathways of the Wittig reaction for both stabilized and non-stabilized ylides, as well as a typical experimental workflow.
Caption: Reaction pathways for stabilized and non-stabilized Wittig reagents.
Caption: Generalized experimental workflow for the Wittig reaction.
Conclusion
The choice between stabilized and non-stabilized Wittig reagents is a critical parameter in synthetic planning. Non-stabilized ylides are the reagents of choice for the synthesis of (Z)-alkenes from a broad range of carbonyl compounds due to their high reactivity and kinetic control. In contrast, stabilized ylides offer operational simplicity and are ideal for the stereoselective synthesis of (E)-alkenes under thermodynamic control. A thorough understanding of their respective reactivity profiles and mechanistic underpinnings is essential for the successful application of the Wittig reaction in complex molecule synthesis.
References
Kinetic Showdown: A Comparative Guide to the Wittig Reaction of Ethyl 2-(triphenylphosphoranylidene)propionate
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. The Wittig reaction, a cornerstone of alkene synthesis, offers a powerful tool for creating carbon-carbon double bonds. This guide provides a detailed comparison of the kinetic performance of ethyl 2-(triphenylphosphoranylidene)propionate, a stabilized ylide, with other olefination reagents. While specific quantitative kinetic data for this particular ylide is not extensively available in the public domain, this guide leverages data from closely related stabilized ylides and presents a framework for comparative analysis through detailed experimental protocols.
This compound is a stabilized phosphorus ylide, a class of reagents known for their moderate reactivity and high E-alkene selectivity in reactions with aldehydes.[1][2][3] The stability conferred by the electron-withdrawing ester group influences its kinetic profile, making it a reliable choice for the controlled synthesis of α,β-unsaturated esters.
Performance Comparison: Wittig Reagents and Beyond
The choice of olefination reagent is critical in determining reaction speed, yield, and stereochemical outcome. Below is a comparative overview of this compound against other common alternatives.
| Reagent Class | Example Reagent | Relative Reactivity | Predominant Stereoselectivity | Key Advantages | Key Disadvantages |
| Stabilized Ylide | This compound | Moderate | High (E)-selectivity[1] | Air-stable, easy to handle, high (E)-selectivity, tolerates various functional groups.[3] | Slower reaction rates compared to non-stabilized ylides, may require heating, generally poor reactivity with ketones. |
| Non-Stabilized Ylide | Methyltriphenylphosphorane | High | High (Z)-selectivity | Fast reactions at low temperatures, high (Z)-selectivity with aldehydes. | Air and moisture sensitive, requires inert atmosphere, less stereoselective with ketones. |
| Semi-Stabilized Ylide | Benzyltriphenylphosphorane | Intermediate | Mixture of (E) and (Z)-isomers | Reacts with both aldehydes and ketones. | Often results in poor stereoselectivity. |
| Horner-Wadsworth-Emmons (HWE) Reagent | Triethyl phosphonoacetate | High | High (E)-selectivity | Generally higher yields than Wittig, water-soluble byproduct is easily removed. | Requires a strong base for deprotonation, can be sensitive to steric hindrance. |
Understanding the Reaction Pathway
The general mechanism of the Wittig reaction is a well-established process involving the formation of a key intermediate. The kinetic and thermodynamic control of these steps dictates the final product distribution.
Caption: General mechanism of the Wittig reaction.
Experimental Protocols for Kinetic Analysis
Precise kinetic data is essential for reaction optimization and scale-up. The following protocols provide a framework for determining the rate law and activation parameters for the Wittig reaction of this compound.
Protocol 1: Determination of Pseudo-First-Order Rate Constant using UV-Vis Spectroscopy
This method is suitable when the ylide or product has a distinct UV-Vis absorbance profile. The reaction is conducted under pseudo-first-order conditions, where the concentration of one reactant (typically the aldehyde) is in large excess.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Standard laboratory glassware
Procedure:
-
Preparation of Stock Solutions: Prepare stock solutions of known concentrations of this compound and the aldehyde in the chosen anhydrous solvent.
-
Reaction Setup: In a cuvette, place a solution of the aldehyde at a concentration at least 10-fold higher than the ylide.
-
Initiation and Monitoring: Equilibrate the cuvette to the desired temperature in the spectrophotometer. Inject a small, known volume of the ylide stock solution to initiate the reaction. Immediately begin recording the absorbance at the wavelength of maximum absorbance (λmax) of the ylide or product over time.
-
Data Analysis: Plot the natural logarithm of the absorbance (ln(A)) versus time. For a pseudo-first-order reaction, this plot should be linear. The negative of the slope of this line represents the pseudo-first-order rate constant (k').
-
Determination of the Second-Order Rate Constant: Repeat the experiment with varying concentrations of the excess aldehyde. Plot k' versus the concentration of the aldehyde. The slope of this line will be the second-order rate constant (k).
Protocol 2: Reaction Monitoring by 1H NMR Spectroscopy
NMR spectroscopy allows for the direct monitoring of the disappearance of reactants and the appearance of products, providing a powerful tool for kinetic analysis.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Deuterated anhydrous solvent (e.g., CDCl₃ or THF-d₈)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of this compound in the deuterated solvent.
-
Reaction Initiation: Add a known concentration of the aldehyde to the NMR tube.
-
Data Acquisition: Quickly place the NMR tube in the spectrometer and acquire 1H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a characteristic proton of the reactant (e.g., the methine proton of the ylide) and a characteristic proton of the product (e.g., a vinylic proton of the alkene).
-
Rate Constant Calculation: Plot the concentration of the reactant versus time and fit the data to the appropriate integrated rate law to determine the rate constant.
Visualizing the Experimental Workflow
A clear workflow is crucial for reproducible experimental results.
Caption: A streamlined workflow for kinetic studies.
Conclusion
This compound stands as a robust and selective reagent for the synthesis of (E)-α,β-unsaturated esters. Its moderate reactivity, a hallmark of stabilized ylides, allows for controlled reaction conditions and high stereoselectivity. While direct comparative kinetic data remains a field for further investigation, the methodologies outlined in this guide provide a clear path for researchers to quantify its performance against other olefination reagents. By understanding the kinetic nuances of reagents like this compound, scientists can further refine synthetic strategies to achieve their desired molecular targets with greater efficiency and precision.
References
A Comparative Guide to the Synthesis of α,β-Unsaturated Esters: The Wittig Reaction vs. The Horner-Wadsworth-Emmons Reaction
In the realm of synthetic organic chemistry, the formation of carbon-carbon double bonds is a foundational transformation. For the synthesis of α,β-unsaturated esters, two powerful methods predominate: the Wittig reaction, utilizing stabilized phosphorus ylides like Ethyl 2-(triphenylphosphoranylidene)propionate, and the Horner-Wadsworth-Emmons (HWE) reaction. This guide provides a detailed comparison of these methodologies, offering insights into their mechanisms, stereoselectivity, and practical applications for researchers, scientists, and drug development professionals.
While the specific X-ray crystal structure of this compound is not publicly available, its structure as a stabilized phosphonium ylide dictates its reactivity. The presence of the ester group stabilizes the ylide, making it less reactive than non-stabilized ylides and influencing the stereochemical outcome of the olefination.
Performance Comparison: Wittig vs. Horner-Wadsworth-Emmons
The choice between the Wittig reaction with a stabilized ylide and the HWE reaction often depends on the desired stereochemical outcome, the reactivity of the carbonyl compound, and the ease of product purification. Below is a comparative summary of these two indispensable reactions.
| Feature | Wittig Reaction (Stabilized Ylide) | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium Ylide (e.g., this compound) | Phosphonate Carbanion (e.g., from Triethyl phosphonoacetate) |
| Typical Substrates | Aldehydes, less reactive with ketones | Aldehydes and ketones (more reactive) |
| Stereoselectivity | Predominantly (E)-alkenes[1][2][3] | Highly selective for (E)-alkenes[4][5][6] |
| Byproduct | Triphenylphosphine oxide | Dialkyl phosphate salt |
| Byproduct Removal | Often difficult (requires chromatography) | Generally easy (water-soluble)[4][5] |
| Reagent Basicity | Less basic than non-stabilized ylides | Generally less basic and more nucleophilic than Wittig reagents[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for the Wittig and HWE reactions.
Protocol 1: Wittig Reaction with a Stabilized Ylide
This protocol describes the synthesis of an α,β-unsaturated ester using a stabilized phosphorane.
Materials:
-
Aldehyde (1.0 mmol)
-
Stabilized Wittig reagent (e.g., (Carbethoxymethylene)triphenylphosphorane) (1.1 mmol)[7]
-
Anhydrous solvent (e.g., Dichloromethane, THF)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a clean, dry reaction vessel, dissolve the aldehyde in the anhydrous solvent under an inert atmosphere.
-
Add the stabilized Wittig reagent to the solution.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8]
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The crude product is then purified, often by column chromatography, to remove the triphenylphosphine oxide byproduct.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction
This protocol outlines the synthesis of an α,β-unsaturated ester using a phosphonate carbanion.
Materials:
-
Phosphonate ester (e.g., Triethyl phosphonoacetate) (1.1 mmol)
-
Base (e.g., NaH, NaOMe)[6]
-
Anhydrous solvent (e.g., THF, DME)
-
Aldehyde or Ketone (1.0 mmol)
-
Stirring apparatus
-
Reaction vessel
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, suspend the base in the anhydrous solvent.
-
Add the phosphonate ester dropwise to the suspension at 0 °C.
-
Allow the mixture to stir until the formation of the phosphonate carbanion is complete.
-
Cool the reaction mixture and add the aldehyde or ketone dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent. The aqueous layer, containing the phosphate byproduct, is discarded.
-
The combined organic layers are dried, and the solvent is removed to yield the crude product, which can be further purified if necessary.
Visualizing the Synthetic Pathways
The following diagrams illustrate the general workflows for the Wittig and Horner-Wadsworth-Emmons reactions.
References
- 1. Wittig Reaction [organic-chemistry.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Wittig-Horner Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Alternative Reagents for the Synthesis of α,β-Unsaturated Propionates
For Researchers, Scientists, and Drug Development Professionals
The synthesis of α,β-unsaturated propionates, key structural motifs in numerous biologically active molecules and pharmaceutical intermediates, has been a subject of extensive research. While classical methods remain prevalent, a variety of alternative reagents and synthetic strategies have emerged, offering distinct advantages in terms of stereoselectivity, reaction conditions, and substrate scope. This guide provides an objective comparison of prominent methods for the synthesis of α,β-unsaturated propionates, supported by experimental data and detailed protocols to aid in the selection of the most suitable approach for your research needs.
Overview of Synthetic Strategies
The primary methodologies for constructing the α,β-unsaturated propionate scaffold can be broadly categorized into olefination reactions, palladium-catalyzed cross-coupling reactions, and direct dehydrogenation methods. Olefination reactions, such as the Horner-Wadsworth-Emmons (HWE), Wittig, and Julia-Kocienski reactions, are among the most widely employed due to their reliability and versatility.
Olefination Reactions: A Head-to-Head Comparison
Olefination reactions involve the coupling of a carbonyl compound with a phosphorus- or sulfur-stabilized carbanion to form a carbon-carbon double bond. The choice of reagent significantly influences the stereochemical outcome and functional group tolerance of the reaction.
Comparison of Olefination Reagents
| Reaction/Reagent | Typical Substrate | Product Stereoselectivity | Yield Range | Key Advantages | Key Limitations |
| Horner-Wadsworth-Emmons | Aldehydes, Ketones | High E-selectivity | 80-97%[1] | High yields, water-soluble byproduct, readily available reagents. | Generally favors E-isomer, removal of phosphate byproduct can sometimes be difficult. |
| Still-Gennari Modification | Aldehydes | High Z-selectivity | 70-95% | Excellent control for Z-isomer synthesis. | Requires cryogenic temperatures and strong bases (e.g., KHMDS). |
| Masamune-Roush Conditions | Base-sensitive Aldehydes | High E-selectivity | 75-90% | Mild conditions suitable for sensitive substrates. | May require longer reaction times. |
| Wittig Reaction (Stabilized Ylide) | Aldehydes | High E-selectivity | 70-95% | Broad substrate scope, well-established. | Triphenylphosphine oxide byproduct can be difficult to remove, may require stoichiometric base. |
| Julia-Kocienski Olefination | Aldehydes | High E-selectivity | 60-90% | High E-selectivity, mild reaction conditions, tolerant of many functional groups.[2] | Reagent synthesis is multi-step, potential for side reactions. |
Detailed Experimental Protocols
Horner-Wadsworth-Emmons (HWE) Reaction (E-Selective)
This protocol describes the synthesis of an (E)-α,β-unsaturated propionate using triethyl 2-phosphonopropionate and an aldehyde.
Materials:
-
Triethyl 2-phosphonopropionate
-
Aldehyde (e.g., benzaldehyde)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl 2-phosphonopropionate (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-α,β-unsaturated propionate.
Wittig Reaction (E-Selective)
This protocol outlines the synthesis of an (E)-α,β-unsaturated propionate using a stabilized Wittig ylide, (carbethoxymethylene)triphenylphosphorane.
Materials:
-
(Carbethoxymethylene)triphenylphosphorane
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Dichloromethane (DCM)
-
Hexanes
-
Diethyl ether
Procedure:
-
Dissolve the aldehyde (1.0 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Add (carbethoxymethylene)triphenylphosphorane (1.1 equivalents) portion-wise to the stirring solution at room temperature.[3]
-
Stir the reaction mixture at room temperature for 2-3 hours, monitoring the progress by TLC.[3]
-
Upon completion, remove the dichloromethane under reduced pressure.
-
Add a mixture of hexanes and diethyl ether (e.g., 3:1) to the residue to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture through a short plug of silica gel, washing with the hexanes/diethyl ether mixture.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product further by flash column chromatography.
Julia-Kocienski Olefination (E-Selective)
This general protocol describes the synthesis of an (E)-alkene using a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone reagent.
Materials:
-
Ethyl 2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)propanoate
-
Aldehyde
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous 1,2-dimethoxyethane (DME)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the PT sulfone reagent (1.0 equivalent) and anhydrous DME.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of KHMDS (1.1 equivalents) in THF or toluene.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add the aldehyde (1.2 equivalents) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 1-2 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the (E)-α,β-unsaturated propionate.
Emerging Alternative Methodologies
Beyond the classical olefination reactions, several catalytic methods have been developed for the synthesis of α,β-unsaturated propionates. These approaches often offer advantages in terms of atom economy and the use of readily available starting materials.
Palladium-Catalyzed Cross-Coupling Reactions
-
Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene. For the synthesis of α,β-unsaturated propionates, this typically involves the reaction of an aryl or vinyl halide with ethyl acrylate in the presence of a palladium catalyst and a base.[1] This method is particularly useful for synthesizing β-aryl or β-vinyl substituted propionates.
-
Suzuki Coupling: The Suzuki coupling reaction pairs an organoboron compound with an organohalide. To form α,β-unsaturated propionates, a vinylboronic ester can be coupled with an α-halo propionate derivative, or an α-boronyl propionate can be reacted with a vinyl halide.
Direct Catalytic Dehydrogenation
The direct dehydrogenation of saturated propionates to their α,β-unsaturated counterparts represents a highly atom-economical approach. This method typically employs a transition metal catalyst, such as palladium, under oxidative conditions to introduce the double bond. While conceptually attractive, this method is still under development to achieve high yields and selectivities for a broad range of substrates.
Conclusion
The synthesis of α,β-unsaturated propionates can be achieved through a variety of reliable methods. The Horner-Wadsworth-Emmons and Wittig reactions remain the workhorses for this transformation, with well-established protocols and predictable stereochemical outcomes. The Julia-Kocienski olefination offers an excellent alternative, particularly for achieving high E-selectivity with complex substrates. For researchers seeking more atom-economical and convergent strategies, palladium-catalyzed cross-coupling reactions and direct dehydrogenation methods present promising avenues for future exploration. The selection of the optimal reagent and methodology will ultimately depend on the specific target molecule, desired stereochemistry, and the functional group compatibility required for the synthesis.
References
A Comparative Guide to Olefination: Analyzing the Cost-Benefit of Ethyl 2-(triphenylphosphoranylidene)propionate in Synthesis
In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. For researchers, scientists, and professionals in drug development, the choice of olefination reagent is critical for achieving desired outcomes in terms of yield, stereoselectivity, and overall process efficiency. This guide provides a comprehensive cost-benefit analysis of Ethyl 2-(triphenylphosphoranylidene)propionate, a widely used Wittig reagent, and compares its performance with common alternatives from the Horner-Wadsworth-Emmons (HWE) reaction.
Executive Summary
This compound is a versatile and effective reagent for the synthesis of α,β-unsaturated esters via the Wittig reaction. However, a thorough analysis reveals that Horner-Wadsworth-Emmons reagents often present a more favorable cost-benefit profile, primarily due to simplified purification, which can lead to significant time and resource savings. While the Wittig reagent can be advantageous in specific scenarios, HWE reagents generally offer comparable or superior yields and stereoselectivity with the significant advantage of a more straightforward workup.
Cost Comparison
The initial cost of the reagent is a primary consideration in any synthesis. The following table provides a snapshot of the typical commercial prices for this compound and several common HWE alternatives. Prices can vary based on supplier, purity, and quantity.
| Reagent | Typical Reaction | Supplier Example(s) | Price (USD/gram) |
| This compound | Wittig Reaction | Sigma-Aldrich, Chem-Impex, Arctom | ~$3.70 - $11.61[1][2] |
| Triethyl phosphonoacetate | HWE Reaction (E-selective) | Sigma-Aldrich, Chem-Impex, MedChemExpress | ~$0.14 - $1.78[3][4][5] |
| Ethyl (diphenylphosphono)acetate | HWE Reaction (Z-selective potential) | TCI America | ~$209.00 (for 1g)[6] |
| Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | Still-Gennari (HWE) Reaction (Z-selective) | CymitQuimica | ~$62.00 (for 1g)[7] |
Performance Comparison: Yield and Stereoselectivity
Beyond the initial cost, the performance of the reagent in terms of reaction yield and stereoselectivity is paramount. The following tables summarize experimental data from various sources, comparing the performance of this compound with HWE reagents in olefination reactions with aldehydes.
E-Selective Olefination
| Carbonyl Substrate | Reagent | Base | Solvent | Yield (%) | E:Z Ratio | Reference |
| Benzaldehyde | This compound | - | Dichloromethane | ~95% | >98:2 | [3][8] |
| Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 91% | >99:1 | [3] |
| Heptanal | Triethyl phosphonoacetate | DBU, K₂CO₃ | neat | 95% | 99:1 | [8] |
Z-Selective Olefination
| Carbonyl Substrate | Reagent | Base/Conditions | Solvent | Yield (%) | Z:E Ratio | Reference |
| p-Tolualdehyde | Ethyl (diphenylphosphono)acetate | NaH | THF | 83% | 79:21 | [6] |
| Benzaldehyde | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | 98% | 97:3 | [9] |
| Octanal | Ethyl bis-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH | THF | 85% | 91:9 | [9] |
Key Differentiating Factors
The primary distinction between the Wittig reaction using this compound and the HWE reaction lies in the nature of the phosphorus byproduct.
-
Byproduct Removal: The Wittig reaction produces triphenylphosphine oxide, a non-polar solid that is often difficult to separate from the desired alkene product, frequently necessitating column chromatography.[3][10] In contrast, the HWE reaction generates a water-soluble phosphate ester, which can be easily removed by a simple aqueous extraction, significantly simplifying purification.[3][10]
-
Reactivity: Phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides, allowing them to react with a broader range of carbonyl compounds, including sterically hindered ketones.[11]
-
Stereoselectivity: While stabilized Wittig reagents like this compound generally favor the formation of the E-alkene, the HWE reaction offers a more reliable and tunable platform for achieving high E-selectivity.[12] Furthermore, modified HWE reagents, such as those developed by Still-Gennari and Ando, provide excellent Z-selectivity.[9]
Experimental Protocols
Below are detailed experimental protocols for representative Wittig and Horner-Wadsworth-Emmons reactions.
Protocol 1: Wittig Reaction with this compound
Objective: Synthesis of Ethyl (E)-crotonate from acetaldehyde.
Materials:
-
This compound (1.0 eq)
-
Acetaldehyde (1.1 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetaldehyde dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to remove triphenylphosphine oxide and obtain the desired ethyl (E)-crotonate.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction with Triethyl phosphonoacetate
Objective: Synthesis of Ethyl (E)-crotonate from acetaldehyde.
Materials:
-
Triethyl phosphonoacetate (1.1 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq)
-
Acetaldehyde (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add NaH and wash with hexanes to remove the mineral oil.
-
Add anhydrous THF to suspend the NaH and cool to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes and then at room temperature for 30 minutes until hydrogen evolution ceases.
-
Cool the resulting ylide solution to 0 °C and add a solution of acetaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to obtain the crude ethyl (E)-crotonate, which is often of sufficient purity for subsequent steps. Further purification can be achieved by flash column chromatography if necessary.
Visualizing the Reaction Pathways
The following diagrams illustrate the fundamental mechanisms of the Wittig and Horner-Wadsworth-Emmons reactions, as well as a typical experimental workflow.
References
- 1. chemimpex.com [chemimpex.com]
- 2. arctomsci.com [arctomsci.com]
- 3. benchchem.com [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Ethyl Diphenylphosphonoacetate | 16139-79-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. Bis(2,2,2-trifluoroethyl) (Methoxycarbonylmethyl)phosphona… [cymitquimica.com]
- 8. Highly E-selective solvent-free Horner–Wadsworth–Emmons reaction catalyzed by DBU - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Wittig-Horner Reaction [organic-chemistry.org]
A Comparative Guide to the Spectroscopic Identification of Byproducts in Ethyl 2-(triphenylphosphoranylidene)propionate Reactions
For researchers, scientists, and professionals in drug development, the Wittig reaction is a cornerstone of synthetic organic chemistry for the creation of alkenes. This guide provides a detailed comparison of the spectroscopic methods used to identify byproducts in reactions involving the stabilized ylide, ethyl 2-(triphenylphosphoranylidene)propionate. Understanding and identifying these byproducts is crucial for optimizing reaction conditions and ensuring the purity of the final product.
The Wittig Reaction: A Double-Edged Sword
The Wittig reaction, pioneered by Georg Wittig, for which he was awarded the Nobel Prize in Chemistry in 1979, is a versatile method for synthesizing alkenes from aldehydes or ketones.[1][2] The reaction of an aldehyde or ketone with a phosphorus ylide, such as this compound, leads to the formation of an alkene and triphenylphosphine oxide.[2] Stabilized ylides, like the one in focus, are known to predominantly produce the (E)-alkene isomer.[3] While highly efficient, the reaction is not without its complexities, primarily the formation of byproducts that can complicate purification and reduce yields.
The primary and most abundant byproduct of any Wittig reaction is triphenylphosphine oxide (TPPO).[4] Its formation is the thermodynamic driving force for the reaction.[5] However, other side reactions can occur, particularly with stabilized ylides, leading to a more complex product mixture.
Potential Byproducts: Beyond Triphenylphosphine Oxide
While triphenylphosphine oxide is the most common byproduct, other side reactions can lead to the formation of additional impurities. These can include Michael adducts and products of ylide self-condensation.
Michael Addition: A potential side reaction involves the Michael addition of the ylide to the α,β-unsaturated ester product formed in the reaction. This is a conjugate addition reaction that can occur under the reaction conditions, leading to a dimeric ester product.
Self-Condensation: Although less common with stabilized ylides, self-condensation of the ylide can occur, especially in the absence of a carbonyl substrate or under prolonged reaction times at elevated temperatures. This can lead to the formation of a dimer of the ylide.
To effectively identify these byproducts, a combination of spectroscopic techniques is essential.
Spectroscopic Identification of Products and Byproducts
A thorough analysis of the crude reaction mixture using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is crucial for identifying the desired product and any byproducts.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of the components in the reaction mixture. ¹H, ¹³C, and ³¹P NMR spectra provide detailed information about the chemical environment of the nuclei.
Table 1: Key ¹H NMR Chemical Shifts for Expected Products and Byproducts
| Compound | Functional Group | Expected ¹H Chemical Shift (ppm) |
| (E)-Ethyl 2-methyl-3-phenylpropenoate (Desired Product) | Olefinic proton | ~7.0-7.5 (singlet or quartet) |
| Methyl group on double bond | ~2.0-2.2 (doublet) | |
| Ethyl ester (CH₂) | ~4.2 (quartet) | |
| Ethyl ester (CH₃) | ~1.3 (triplet) | |
| Phenyl group | ~7.2-7.5 (multiplet) | |
| Triphenylphosphine Oxide (Byproduct) | Phenyl protons | ~7.4-7.8 (multiplet) |
| Michael Adduct (Hypothetical) | Succinate backbone protons | ~2.5-4.0 (multiplets) |
| Ethyl ester protons | ~1.2-1.3 (triplets), ~4.1-4.2 (quartets) | |
| Phenyl and methyl protons | Various signals depending on structure |
Table 2: Key ¹³C and ³¹P NMR Chemical Shifts
| Compound | Nucleus | Expected Chemical Shift (ppm) |
| (E)-Ethyl 2-methyl-3-phenylpropenoate | ¹³C (C=O) | ~167 |
| ¹³C (Olefinic carbons) | ~128-145 | |
| Triphenylphosphine Oxide | ³¹P | ~25-35 |
| Michael Adduct (Hypothetical) | ¹³C (C=O) | ~170-175 |
| ³¹P (in phosphorane moiety) | ~15-25 |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in the reaction mixture.
Table 3: Characteristic IR Absorption Bands
| Compound | Functional Group | Characteristic Absorption Band (cm⁻¹) |
| (E)-Ethyl 2-methyl-3-phenylpropenoate | C=O (ester) | ~1710-1730 |
| C=C (alkene) | ~1640 | |
| Triphenylphosphine Oxide | P=O | ~1190 |
| Michael Adduct (Hypothetical) | C=O (ester) | ~1730 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight of the components in the mixture, aiding in their identification.
Table 4: Expected Molecular Ion Peaks (m/z)
| Compound | Molecular Formula | Expected [M+H]⁺ or M⁺• |
| (E)-Ethyl 2-methyl-3-phenylpropenoate | C₁₂H₁₄O₂ | 191.10 |
| Triphenylphosphine Oxide | C₁₈H₁₅OP | 279.09 |
| Michael Adduct (Hypothetical) | C₃₅H₃₅O₄P | 567.22 |
Experimental Protocols
General Procedure for the Wittig Reaction
A detailed experimental procedure for a Wittig reaction involving a stabilized ylide is as follows:
-
Ylide Formation (if not using a pre-formed ylide): To a solution of ethyl 2-bromopropionate and triphenylphosphine in a suitable solvent (e.g., toluene), a base such as sodium hydroxide is added, and the mixture is stirred at room temperature until the ylide is formed.[6]
-
Wittig Reaction: The aldehyde (e.g., acetaldehyde) is added to the solution of the ylide. The reaction mixture is then stirred at room temperature or heated to reflux for several hours.[7]
-
Workup: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., diethyl ether or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.[5]
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to separate the desired alkene from triphenylphosphine oxide and other byproducts.[7]
Spectroscopic Analysis Protocol
-
NMR Sample Preparation: A small amount of the crude reaction mixture is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube.
-
IR Sample Preparation: A thin film of the crude product is placed between two salt plates (for liquids) or a KBr pellet is prepared (for solids).
-
MS Sample Preparation: The sample is dissolved in a suitable solvent and analyzed by electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).
Reaction Pathway and Byproduct Formation
The following diagram illustrates the reaction pathway for the Wittig reaction of this compound with an aldehyde, including the formation of the desired product and potential byproducts.
Caption: Wittig reaction pathway and potential byproduct formation.
Alternative Olefination Methods: A Comparative Overview
While the Wittig reaction is widely used, other olefination methods exist, each with its own advantages and disadvantages regarding byproduct formation.
Horner-Wadsworth-Emmons (HWE) Reaction
The Horner-Wadsworth-Emmons (HWE) reaction is a popular alternative that utilizes a phosphonate ester instead of a phosphonium salt.[4] A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, making it easily separable from the desired alkene product by a simple aqueous extraction.[4] This often eliminates the need for column chromatography to remove the phosphorus-containing byproduct, which can be a significant advantage in terms of time and resources. The HWE reaction also typically favors the formation of the (E)-alkene with high stereoselectivity.
The spectroscopic identification of byproducts in Wittig reactions of this compound is a critical step in ensuring the successful synthesis of pure α,β-unsaturated esters. A combination of NMR, IR, and mass spectrometry allows for the unambiguous identification of the desired product, the ubiquitous triphenylphosphine oxide, and potential side products such as Michael adducts. By understanding the potential for byproduct formation and employing appropriate analytical techniques, researchers can optimize reaction conditions and purification strategies to achieve their desired synthetic outcomes. For syntheses where the removal of phosphorus-containing byproducts is particularly challenging, alternative methods like the Horner-Wadsworth-Emmons reaction offer a valuable and often more practical approach.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-(triphenylphosphoranylidene)propionate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of Ethyl 2-(triphenylphosphoranylidene)propionate, a common reagent in organic synthesis. Adherence to these protocols is essential for personnel safety and environmental protection.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. While some classifications do not list it as a hazardous substance, other sources indicate it may cause respiratory and serious eye irritation.[1][2] Therefore, a cautious approach is recommended.
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Impervious gloves must be worn. Inspect gloves before use and utilize proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1]
-
Lab Coat: A standard laboratory coat should be worn to protect clothing.
-
Respiratory Protection: If there is a risk of dust formation, a dust respirator should be used.[2]
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[3] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Collection of Waste:
-
Container Management:
-
Storage Pending Disposal:
-
Professional Disposal:
-
Arrange for the collection of the chemical waste by a licensed and reputable hazardous waste disposal company.
-
Provide the waste disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
-
III. Data Summary for Disposal and Safety
For quick reference, the following table summarizes the key information for the safe handling and disposal of this compound.
| Parameter | Specification | Citation |
| Disposal Method | Entrust to a licensed waste disposal company. | [3] |
| Container Disposal | Dispose of as unused product; ensure original containers are completely empty. | [1][3] |
| Spill Cleanup | Sweep up and shovel into a suitable, closed container for disposal. Avoid generating dust. | [1][2] |
| Personal Protective Gear | Protective gloves, eye protection (safety glasses/goggles). | [1] |
| Handling Environment | Use in a well-ventilated area or outdoors. | [1][2] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [1][2] |
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
